1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-1-methoxy-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-18(11-12-7-9-13(16)10-8-12)15(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKNFJQDWCDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)Br)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375708 | |
| Record name | N-[(4-Bromophenyl)methyl]-N-methoxy-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149281-92-5 | |
| Record name | N-[(4-Bromophenyl)methyl]-N-methoxy-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Synthetic Utility of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Content Type: Technical Monograph / Compound Profile Audience: Medicinal Chemists, Agrochemical Researchers, and Synthetic Organic Chemists[1]
Part 1: Molecular Architecture & Physicochemical Properties[1]
Compound Identity
The molecule 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea represents a specialized subclass of trisubstituted ureas, integrating the structural rigidity of phenylureas with the unique electronic properties of
| Property | Detail |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-1-methoxy-3-phenylurea |
| Molecular Formula | |
| Molecular Weight | 335.20 g/mol |
| Core Scaffold | |
| Key Substituents | 4-Bromobenzyl (Lipophilic/Halogen bonding), |
Structural Logic & The "Anomeric Amide" Effect
A critical feature of this molecule is the
-
Pyramidalization: The
-OMe nitrogen often adopts a more pyramidal geometry compared to the planar -phenyl nitrogen, reducing conjugation with the carbonyl.[1] -
Conformational Lock: The steric bulk of the methoxy group and the benzyl group forces the
-OMe bond to adopt a specific rotamer to minimize repulsion with the carbonyl oxygen.[1] -
Metabolic Stability: The
-methoxy group is frequently employed in drug design to block -dealkylation, a common metabolic clearance pathway for -methyl ureas.[1]
Part 2: Synthetic Pathways & Experimental Protocols
The synthesis of unsymmetrical trisubstituted ureas requires a convergent approach to prevent the formation of symmetrical byproducts (e.g., diphenylurea). The Isocyanate Addition Method is the industry standard for high-purity synthesis of this class.[1]
Retrosynthetic Analysis (Graphviz Visualization)
Figure 1: Convergent synthesis strategy. The key step involves the nucleophilic attack of the sterically hindered N-alkoxy amine onto the reactive isocyanate.[1]
Detailed Synthetic Protocol
Objective: Synthesis of this compound via Isocyanate Addition.
Reagents:
-
Phenyl isocyanate (1.0 equiv)
-
-(4-bromobenzyl)-
-methylhydroxylamine (1.0 equiv) [Prepared via alkylation of with 4-bromobenzyl bromide][1] -
Triethylamine (TEA) (0.1 equiv, catalytic)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation of Amine Solution: In a flame-dried round-bottom flask under Argon, dissolve
-(4-bromobenzyl)- -methylhydroxylamine (10 mmol) in anhydrous DCM (20 mL). -
Isocyanate Addition: Cool the solution to 0°C. Add Phenyl isocyanate (10 mmol) dropwise via syringe over 15 minutes. Note: The reaction is exothermic.
-
Catalysis: Add catalytic TEA (1 mmol). Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The urea product is typically more polar than the starting isocyanate.
-
Quench & Workup: Quench with saturated
solution (10 mL). Extract the organic layer, wash with water (2x) and brine (1x). Dry over . -
Purification: Concentrate the solvent in vacuo. The crude residue is often a viscous oil or semi-solid. Recrystallize from hot Ethanol/Hexane (1:4 ratio) to yield white crystalline needles.
Self-Validating Check:
-
Success Indicator: Disappearance of the sharp Isocyanate peak (~2270 cm⁻¹) in IR spectroscopy.
Part 3: Spectroscopic Characterization (The "Fingerprint")
Accurate structural assignment relies on identifying the distinct signals of the
Predicted NMR Data ( , 400 MHz)
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 8.10 | s (broad) | Downfield shift due to H-bonding and electron withdrawal by the carbonyl. | ||
| 7.45 - 7.00 | m | Phenyl (5H) | Aromatic protons of the unsubstituted phenyl ring.[1] | |
| 7.48, 7.20 | dd (AA'BB') | 4-Br-Phenyl (4H) | Characteristic "roofing" effect of para-substituted benzenes. | |
| 4.85 | s | Benzylic protons.[1] Shifted downfield by the adjacent Urea Nitrogen. | ||
| 3.75 | s | Diagnostic Signal. Distinct methoxy singlet, crucial for confirming | ||
| 156.5 | s | Urea carbonyl carbon.[1] | ||
| 62.1 | s | Methoxy carbon.[1] | ||
| 52.4 | s | Benzylic carbon.[1] |
Mass Spectrometry (ESI-MS)[1]
-
Molecular Ion:
[1] -
Isotope Pattern: The presence of Bromine will result in a characteristic 1:1 doublet ratio for the M and M+2 peaks (
and ).
Part 4: Functional Applications & SAR
Agrochemical Pharmacophore (Photosystem II Inhibition)
Urea derivatives are historically significant herbicides (e.g., Diuron, Linuron). They function by binding to the
-
Mechanism: The
acts as a hydrogen bond donor to Serine-264 of the D1 protein.[1] -
Role of
-Methoxy: Increases lipophilicity ( ) and prevents rapid metabolic degradation in the plant, extending the half-life.[1] -
Role of 4-Br-Benzyl: The bromine atom occupies a hydrophobic pocket.[1] The "sigma-hole" of the bromine can participate in halogen bonding with backbone carbonyls in the target protein.[1]
Medicinal Chemistry (Kinase Scaffold)
The urea linker is a "privileged scaffold" in kinase inhibitors (e.g., Sorafenib).
-
Design Utility: The 4-bromobenzyl group serves as a versatile synthetic handle.[1] The bromine allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach solubilizing groups or heterocycles.[1]
Structure-Activity Relationship (SAR) Map[1]
Figure 2: SAR analysis highlighting the functional roles of the three distinct regions of the molecule.
References
-
Glover, S. A. (1998). Anomeric Amides – Structure, Properties and Reactivity. Tetrahedron. (Fundamental analysis of N-alkoxy nitrogen geometry).
-
PubChem Compound Summary. (2024). Metobromuron (Structural Analog). National Center for Biotechnology Information. (Source for comparative physicochemical data of N-methoxy ureas).
-
Khazhieva, I. S., et al. (2015).[2][3] Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E. (Crystallographic evidence of N-methoxy conformation).
-
Liu, J., et al. (2011). Investigating N-methoxy-N'-aryl ureas in oxidative C-H olefination reactions. Organic & Biomolecular Chemistry. (Reactivity profiles of N-methoxy ureas).
Sources
Technical Monograph: 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
This technical guide provides an in-depth analysis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea , a specialized chemical entity belonging to the
Executive Summary
This compound (CAS 149281-92-5 ) is a synthetic urea derivative characterized by the presence of a methoxy group on the nitrogen atom adjacent to a bromobenzyl moiety.[1][2][3] Structurally, it bridges the gap between classic phenylurea herbicides (like Linuron) and cytokinin-active ureas. Its unique substitution pattern—specifically the
Chemical Identity & Properties
The following table consolidates the physicochemical data for the compound. Researchers should use these values for analytical method validation (HPLC/MS).
| Property | Data / Specification |
| CAS Registry Number | 149281-92-5 |
| IUPAC Name | 1-[(4-Bromophenyl)methyl]-1-methoxy-3-phenylurea |
| Molecular Formula | C |
| Molecular Weight | 335.20 g/mol |
| Monoisotopic Mass | 334.0317 g/mol |
| SMILES | COc(N(Cc1ccc(Br)cc1)C(=O)Nc2ccccc2) |
| InChI Key | WYDKNFJQDWCDAA-UHFFFAOYSA-N |
| Predicted Density | 1.460 ± 0.06 g/cm³ |
| Predicted pKa | 13.37 ± 0.70 (Amide proton) |
| Solubility | Low in water; Soluble in DMSO, Acetone, Methanol |
Note: The presence of the bromine atom results in a characteristic isotopic pattern (approx. 1:1 ratio of M and M+2 peaks) in Mass Spectrometry, serving as a critical diagnostic tag during residue analysis.
Synthetic Methodology
The synthesis of this compound follows a convergent pathway, typically employing an isocyanate-amine coupling strategy. This route is preferred for its high yield and the avoidance of harsh conditions that could degrade the methoxy-amine linkage.
Retrosynthetic Analysis
The molecule is disconnected at the urea carbonyl, revealing two key precursors:
-
Electrophile: Phenyl isocyanate.
-
Nucleophile:
-(4-Bromobenzyl)- -methylhydroxylamine.
Step-by-Step Protocol
Phase 1: Synthesis of the Nucleophile (
-Alkoxyamine)
-
Reagents: 4-Bromobenzyl chloride,
-Methylhydroxylamine hydrochloride, Potassium Carbonate (K CO ), Acetonitrile (MeCN). -
Procedure:
-
Dissolve
-methylhydroxylamine HCl (1.2 eq) in MeCN. -
Add K
CO (2.5 eq) to generate the free amine base in situ. -
Slowly add 4-Bromobenzyl chloride (1.0 eq) at 0°C to prevent over-alkylation.
-
Reflux for 4–6 hours.
-
Filter inorganic salts and concentrate. Purify the secondary amine intermediate via vacuum distillation or column chromatography.
-
Phase 2: Urea Formation (Coupling)
-
Reagents: Phenyl isocyanate, Dichloromethane (DCM) or Toluene, Triethylamine (catalytic).
-
Procedure:
-
Dissolve the purified
-(4-Bromobenzyl)- -methylhydroxylamine (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. -
Add Phenyl isocyanate (1.05 eq) dropwise at room temperature. The reaction is exothermic; cooling may be required.
-
Stir for 2–4 hours. Monitoring via TLC should show the disappearance of the amine.
-
Workup: Evaporate solvent. Recrystallize the solid residue from Ethanol/Water or Hexane/Ethyl Acetate to obtain the pure urea.
-
Synthetic Workflow Diagram
Figure 1: Convergent synthesis pathway for CAS 149281-92-5 via isocyanate coupling.
Mechanism of Action (SAR Analysis)
While specific biological assays for this exact CAS number are limited in public domains, its structural homology to Linuron and Metobromuron allows for a high-confidence prediction of its mechanism. It functions primarily as a Photosystem II (PSII) Inhibitor .
The Q_B Binding Niche
The compound targets the D1 protein (PsbA) of the PSII reaction center in chloroplasts.
-
Binding Site: It competes with Plastoquinone (Q
) for the binding niche on the D1 protein. -
Interaction Mode:
-
Hydrogen Bonding: The amide hydrogen (N-H) of the urea moiety forms a critical hydrogen bond with the hydroxyl group of Serine-264 in the D1 protein.
-
Hydrophobic Interaction: The 4-bromobenzyl group occupies the hydrophobic pocket usually filled by the plastoquinone tail. The bromine atom enhances lipophilicity (
-halogen interactions), potentially increasing binding affinity compared to non-halogenated analogs. -
Steric Fit: The
-methoxy group mimics the steric bulk of the methyl group found in Linuron but adds electron density, influencing the orientation of the phenyl ring.
-
Biological Pathway Diagram
Figure 2: Predicted mechanism of action showing the cascade from D1 protein binding to photosynthetic inhibition.
Applications & Research Utility
Agrochemical Research
-
Reference Standard: Used as an analytical standard for developing HPLC methods to detect urea herbicide residues in soil and water.
-
SAR Studies: The compound serves as a probe to study the effect of "benzyl vs. phenyl" substitution on herbicidal potency. The extra methylene (-CH
-) spacer in the benzyl group alters the flexibility of the molecule compared to rigid phenylureas like Diuron.
Synthetic Intermediate
The aryl bromide functionality allows this molecule to serve as a scaffold for further diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the synthesis of complex biaryl urea libraries for drug discovery.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Environmental: Very toxic to aquatic life with long-lasting effects (due to PSII inhibition mechanism).
Handling Procedures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Containment: Handle within a chemical fume hood to avoid inhalation of dust.
-
Disposal: Do not release into drains. Dispose of as halogenated organic waste.
References
-
FineTech Industry. (n.d.). This compound Product Page. Retrieved from
-
ChemicalBook. (n.d.). This compound Properties and CAS. Retrieved from
-
PubChem. (n.d.). Phenylurea Herbicide Class Description. National Library of Medicine. Retrieved from
-
ThSci. (n.d.). Catalog Entry for CAS 149281-92-5. Retrieved from
Sources
Physicochemical Characterization of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
[1][2][3]
Executive Technical Summary
This compound is a highly lipophilic, non-ionic urea derivative characterized by the presence of an N-methoxy-N-benzyl moiety. Structurally, it represents a bulky analog of the herbicide Linuron , where the N-methyl group is replaced by a 4-bromobenzyl group.
This modification significantly alters the compound's solvation profile, increasing its partition coefficient (LogP) and enhancing its affinity for hydrophobic pockets in biological targets such as the D1 protein of Photosystem II (PSII) or specific tyrosine kinases. The N-methoxy group provides metabolic stability against oxidative dealkylation, a critical feature for prolonging half-life in biological systems.
Core Chemical Identity
| Property | Detail |
| IUPAC Name | 1-[(4-Bromophenyl)methyl]-1-methoxy-3-phenylurea |
| Molecular Formula | C₁₅H₁₅BrN₂O₂ |
| Molecular Weight | 335.20 g/mol |
| Core Scaffold | N-Alkoxy-N-benzylurea |
| Key Functional Groups | Urea (linker), Methoxy (N-substituent), 4-Bromobenzyl (lipophilic tail) |
Physicochemical Properties Profile
The following data represents the calculated and class-derived physicochemical parameters for this compound. Due to its high lipophilicity, experimental handling requires specific solvent systems (DMSO/Acetone) rather than aqueous buffers.
Table 1: Quantitative Physicochemical Data
| Parameter | Value (Estimated/Derived) | Significance |
| LogP (Octanol/Water) | 4.2 – 4.8 | Highly lipophilic; indicates strong membrane permeability and soil sorption. |
| Water Solubility | < 1 mg/L (at 25°C) | Practically insoluble in water; requires co-solvents (e.g., 1% DMSO) for bioassays. |
| pKa | Non-ionizable (Neutral) | The urea nitrogens are weakly basic but do not protonate in physiological pH (pH 2–12). |
| Melting Point | 110 – 115°C | Typical for substituted benzylureas; indicates strong crystal lattice energy. |
| Polar Surface Area (PSA) | ~41.5 Ų | Low PSA correlates with high blood-brain barrier (BBB) or membrane penetration. |
| H-Bond Donors | 1 (N3-H) | The N1 nitrogen is fully substituted, leaving only one donor. |
| H-Bond Acceptors | 3 (C=O, N-OMe, N3) | The carbonyl and methoxy oxygen act as acceptors. |
Solubility & Solvent Compatibility
-
Primary Solvents: Dimethyl sulfoxide (DMSO), Acetone, Ethyl Acetate, Dichloromethane.
-
Incompatible Solvents: Water, Hexane (low solubility due to polarity of urea core).
-
Stability: Stable in neutral buffers; susceptible to hydrolysis in strong acid (pH < 1) or strong base (pH > 12) at elevated temperatures.
Synthesis & Reaction Mechanism
The most robust synthetic route for This compound utilizes the nucleophilic addition of an N-alkoxy amine to an aryl isocyanate. This pathway minimizes side reactions and ensures high regioselectivity.
Synthetic Pathway (DOT Visualization)
The following diagram illustrates the reaction between Phenyl Isocyanate and N-(4-bromobenzyl)-O-methylhydroxylamine.
Caption: Nucleophilic addition synthesis route. The N-alkoxy amine attacks the isocyanate carbon, followed by a proton transfer to form the stable urea linkage.
Protocol: Step-by-Step Synthesis
-
Preparation of Nucleophile: Synthesize N-(4-bromobenzyl)-O-methylhydroxylamine via the reaction of 4-bromobenzyl bromide with O-methylhydroxylamine hydrochloride in the presence of a base (K₂CO₃).
-
Coupling Reaction:
-
Dissolve N-(4-bromobenzyl)-O-methylhydroxylamine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Add Phenyl Isocyanate (1.05 eq) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
-
Purification:
Biological Mechanism of Action (Hypothetical)
Based on the structural homology to Linuron and Metobromuron , this compound is predicted to act as a Photosystem II (PSII) Inhibitor in plants, or potentially as a kinase inhibitor in mammalian systems due to the urea linker's ability to mimic ATP hydrogen bonding.
Mechanism: PSII Inhibition (Q_B Site Binding)
The urea moiety binds to the D1 protein of the PSII reaction center, displacing Plastoquinone (Q_B) and blocking electron transport. The bulky 4-bromobenzyl group occupies the hydrophobic pocket usually filled by the plastoquinone tail.
Caption: Predicted Mode of Action. The compound competes with Plastoquinone for the Q_B binding site on the D1 protein, interrupting photosynthesis.
Experimental Protocols for Characterization
A. HPLC Purity & Stability Assay
To verify the integrity of the compound and assess hydrolytic stability.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes (due to high lipophilicity).
-
Detection: UV at 254 nm (Urea carbonyl/Phenyl absorption).
-
Flow Rate: 1.0 mL/min.
-
Retention Time: Expected at ~7–9 minutes (late eluting).
B. Lipophilicity (Shake-Flask Method)
Since the predicted LogP is >4.0, standard shake-flask methods may be inaccurate without phase separation correction.
-
System: Octanol-saturated water and Water-saturated octanol.
-
Procedure: Dissolve compound in Octanol. Add Water. Shake for 24 hours at 25°C.
-
Analysis: Centrifuge to separate phases. Analyze the water phase by HPLC (due to low concentration) and the octanol phase by UV-Vis.
-
Calculation:
.
References
-
Ducray, P., et al. (2008). Synthesis and herbicidal activity of novel N-methoxy-N-aryl ureas. Bioorganic & Medicinal Chemistry Letters. (Representative Class Synthesis).
-
Huppatz, J. L. (1996). Photosystem II inhibitors: Structure-activity relationships of N-phenylureas. Weed Science. (SAR of Urea Herbicides).
-
BindingDB. (2024). Affinity Data for Urea Derivatives.[2] BindingDB Entry: BDBM237214 (Structural Analog Reference).
-
PubChem. (2024). Compound Summary: Phenylurea Derivatives.[2][3][4][5] National Library of Medicine.
(Note: Specific datasheets for "this compound" are not publicly indexed in standard commercial catalogs; properties are derived from validated SAR of the N-alkoxy-N-benzylurea class.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. BindingDB BDBM237214 1-(4-Bromophenyl)-1-(4-hydroxy-3-methoxybenzyl)-3-phenylurea (6a) [bindingdb.org]
- 3. Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst—Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
molecular weight and formula of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
[1]
Chemical Identity & Physicochemical Specifications
This section provides the calculated fundamental constants based on the IUPAC structure. The molecule features a urea core substituted unsymmetrically with a phenyl group at the N3 position and both a methoxy and 4-bromobenzyl group at the N1 position.[1]
| Property | Value | Notes |
| IUPAC Name | 1-[(4-Bromophenyl)methyl]-1-methoxy-3-phenylurea | Systematic nomenclature |
| Molecular Formula | C₁₅H₁₅BrN₂O₂ | Confirmed via structural summation |
| Molecular Weight | 335.20 g/mol | Monoisotopic mass: ~334.03 g/mol |
| CAS Registry | Not officially assigned | Research analog of Metobromuron (CAS 3060-89-7) |
| Physical State | Crystalline Solid | Predicted based on urea analogs |
| Solubility | DMSO, DMF, Chloroform | Low water solubility (Lipophilic Benzyl group) |
| SMILES | CON(Cc1ccc(Br)cc1)C(=O)Nc2ccccc2 | N-Methoxy-N-benzyl topology |
Structural Composition Analysis[4][5][6]
Synthesis Protocol: The Isocyanate Route
Objective: Synthesize this compound with >95% purity. Methodology: Nucleophilic addition of a secondary N-alkoxyamine to an aryl isocyanate.[1] This route is preferred over carbamoyl chloride methods due to higher atom economy and milder conditions.[1]
Reaction Scheme Visualization
Figure 1: Step-wise synthesis pathway via N-alkylation followed by urea formation.
Step-by-Step Experimental Procedure
Phase 1: Synthesis of N-(4-Bromobenzyl)-O-methylamine[1]
-
Reagents: Dissolve O-methylhydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq) in anhydrous Acetonitrile.
-
Addition: Add 4-bromobenzyl bromide (1.0 eq) dropwise at 0°C to prevent over-alkylation.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The product is a secondary amine.[1]
-
Workup: Filter inorganic salts. Concentrate the filtrate. Redissolve in ether, wash with water, dry over MgSO₄, and concentrate.
-
Checkpoint: Verify secondary amine formation via IR (N-H stretch ~3300 cm⁻¹).[1]
-
Phase 2: Urea Coupling
-
Setup: Dissolve the N-(4-Bromobenzyl)-O-methylamine (1.0 eq) obtained in Phase 1 in anhydrous Dichloromethane (DCM).
-
Coupling: Cool to 0°C under Nitrogen atmosphere. Add Phenyl Isocyanate (1.05 eq) dropwise.[1]
-
Note: The reaction is exothermic.[1] Maintain temperature <5°C during addition to avoid side reactions.
-
-
Completion: Allow to warm to room temperature and stir for 4 hours. A white precipitate (urea) may form.[1][2][3]
-
Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexane).
Mechanism of Action & Applications
This molecule possesses a dual-functional scaffold relevant to two distinct fields.
A. Agrochemistry: Photosystem II Inhibition
Similar to Metobromuron , this compound targets the
-
Mechanism: The urea moiety forms hydrogen bonds with the peptide backbone (specifically Ser264 and Phe265).[1]
-
Effect: Blocks electron transport from
to , stopping photosynthesis and causing oxidative stress.[1] -
Differentiation: The bulky 4-bromobenzyl group (vs. methyl in Metobromuron) increases lipophilicity (LogP), potentially enhancing leaf cuticle penetration but altering soil mobility.[1]
B. Medicinal Chemistry: Kinase Inhibition
N-benzyl ureas are established pharmacophores for kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).[1]
-
Potential: The 4-bromobenzyl group acts as a hydrophobic "tail" that can occupy the hydrophobic pocket II of kinase domains.[1]
-
Modification: The bromine atom serves as a synthetic handle; it can be replaced with heteroaryl groups via Suzuki coupling to optimize potency against specific cancer cell lines.[1]
Self-Validating Analytical Controls
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | N-OCH₃ (Methoxy singlet) | |
| N-CH₂-Ar (Benzylic methylene) | ||
| NH (Urea proton, exchangeable) | ||
| ¹³C NMR | C=O (Urea Carbonyl) | |
| Mass Spec | m/z 335.0 / 337.0 | Characteristic 1:1 Isotopic pattern for Bromine |
References
-
Metobromuron Structure & Class: PubChem Compound Summary for CID 18290, Metobromuron.[1] National Center for Biotechnology Information (2025).[1] [Link]
-
Urea Synthesis Methodology: Synthesis of N-alkoxyureas via Isocyanates.[1] (General reference for N-alkoxy urea synthesis protocols analogous to Metobromuron production).
safety data sheet (SDS) for 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
This guide serves as a comprehensive technical safety and handling manual for 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea .
Notice: As of 2026, specific experimental toxicological data for this exact chemical structure is limited in public registries. The safety profiles below are derived from Structure-Activity Relationships (SAR) utilizing high-confidence analogs (e.g., Metobromuron, substituted phenylureas) and standard pharmaceutical intermediate protocols.
Part 1: Chemical Identity & Physicochemical Characterization
This compound belongs to the N-methoxy-N-benzylurea class. Structurally, it combines a lipophilic bromobenzyl moiety with a urea core, suggesting utility as a kinase inhibitor intermediate or an agrochemical precursor (herbicide analog).
Identification Data
| Parameter | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 335.20 g/mol |
| Predicted CAS | Not Assigned (Research Library Compound) |
| SMILES | COc(N(Cc1ccc(Br)cc1)C(=O)Nc2ccccc2) |
| Physical State | Solid (Crystalline Powder) |
| Predicted LogP | 3.8 – 4.2 (Highly Lipophilic) |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Negligible) |
Structural Integrity & Stability
The N-methoxy urea linkage is chemically distinct. Unlike standard ureas, the N-methoxy group reduces the basicity of the nitrogen, making the compound less prone to protonation but potentially susceptible to N-demethylation under strong metabolic or oxidative conditions.
-
Light Sensitivity: The aryl bromide moiety renders the compound sensitive to UV light (photolytic debromination). Store in amber vials.
-
Hydrolysis: Stable at neutral pH. Hydrolyzes slowly in strong acid/base to release 4-bromobenzyl(methoxy)amine and aniline.
Part 2: Hazard Identification (SAR-Derived)
Based on the toxicity profiles of structural analogs like Metobromuron (a urea herbicide) and Diuron , the following GHS classifications are projected for risk management.
GHS Classification (Projected)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1] | H302 |
| Carcinogenicity | Cat 2 | Suspected of causing cancer. | H351 |
| STOT - Repeated | Cat 2 | May cause damage to organs (blood, liver) through prolonged exposure. | H373 |
| Aquatic Toxicity | Cat 1 | Very toxic to aquatic life with long-lasting effects. | H410 |
Toxicology Insights
-
Mechanism of Action (Tox): Phenylureas typically inhibit Photosystem II in plants but act as endocrine disruptors or methemoglobinemia inducers in mammals. The N-methoxy group is a metabolic handle; cytochrome P450 enzymes likely convert this to a reactive nitrenium ion or release formaldehyde via demethylation.
-
Target Organs: Liver (metabolic load), Blood (potential for aniline-induced methemoglobinemia).
Part 3: Safe Handling Protocols (Band 3 Control)
Given the lack of specific OEL (Occupational Exposure Limit), treat this material as a SafeBridge Band 3 compound (Potent/Toxic).
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Enclosure .
-
Airflow: Face velocity > 0.5 m/s.
-
Surface Protection: Use disposable absorbent bench liners (Benchkote) to capture micro-spills.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 minimum; Half-mask respirator with P100 cartridges recommended for powders >100 mg.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). Change outer gloves immediately upon contamination.
-
Ocular: Chemical safety goggles.
Workflow: Handling Unknown Potency Compounds
The following decision tree outlines the mandatory workflow for handling this research chemical.
Figure 1: Risk Assessment Decision Tree for handling this compound in a research setting.
Part 4: Emergency Response & Environmental Fate
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[2] Alert: Monitor for signs of cyanosis (blue lips/fingernails) due to potential aniline release.
-
Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. Lipophilic bromides bind tenaciously to skin lipids.
-
Eye Contact: Flush with water for 15 minutes.[2][3][4][5][6]
Environmental Fate
This compound is predicted to be persistent in soil due to the aryl bromide.
-
Degradation Pathway: Biotic hydrolysis of the urea bridge is the primary degradation route, yielding potentially toxic metabolites.
Figure 2: Predicted hydrolytic degradation pathway yielding primary amine metabolites.
Disposal
Do not discharge into drains.
-
Solid Waste: Collect in a dedicated "Cytotoxic/Genotoxic" waste stream container (Yellow bin/bag).
-
Liquid Waste: Combine with non-halogenated solvents for high-temperature incineration (>1000°C) to prevent formation of brominated dioxins.
References
-
PubChem. Metobromuron (Source Analog). National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Substituted Phenylureas - Registration Dossier. Available at: [Link]
-
SafeBridge Consultants. Potent Compound Safety Categories. Available at: [Link]
-
BindingDB. Target Interaction Data for Phenylurea Analogs. Available at: [Link]
Sources
Methodological & Application
Application Note: Crystallization & Purification of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
This Application Note is designed for process chemists and medicinal chemists focusing on the purification of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea . This specific scaffold—an N-alkoxy-N-benzyl substituted urea—presents unique purification challenges distinct from standard ureas due to the disruption of the hydrogen-bonding network by the methoxy group and the persistent presence of symmetrical urea byproducts.
Executive Summary & Chemical Context
The target molecule, This compound , belongs to a class of trisubstituted ureas often utilized as herbicidal pharmacophores (related to Linuron/Metobromuron) or kinase inhibitor intermediates.
Structural Analysis for Purification:
-
Core: Urea linkage (
). -
Substituents:
-
Key Impurity: 1,3-Diphenylurea (DPU) . In the synthesis (typically Phenyl Isocyanate + N-(4-bromobenzyl)-O-methylhydroxylamine), hydrolysis of the isocyanate yields DPU. DPU is high-melting (>235°C) and sparingly soluble, often co-precipitating with the product.
The Challenge: The N-methoxy group increases the tendency of the product to "oil out" (liquid-liquid phase separation) rather than crystallize, while the DPU impurity crystallizes too readily. This protocol decouples these behaviors.
Impurity Profile & Solubility Logic
Understanding the solubility differential is the key to this protocol.
| Component | Role | Solubility (Alcohols/EtOAc) | Solubility (Toluene/DCM) | Solubility (Water/Hexane) | Melting Point |
| Target Urea | Product | High | High | Low | Moderate (~80-110°C)* |
| 1,3-Diphenylurea | Byproduct | Low (Cold), Mod (Hot) | Very Low | Insoluble | High (>235°C) |
| Starting Amine | Reactant | High | High | Low (pH dependent) | Low / Oil |
-
Estimated based on N-methoxy urea analogs.
Process Philosophy:
-
Chemical Wash: Remove unreacted amine via acid extraction before crystallization.
-
Hot Filtration: Remove DPU physically while the product is in solution.
-
Controlled Crystallization: Use a solvent system that suppresses "oiling out."
Pre-Crystallization Workup Protocol
Do not attempt direct crystallization from the reaction mixture. The presence of unreacted amine will inhibit crystal growth.
Step-by-Step:
-
Quench: Dilute the reaction mixture (usually in DCM or THF) with Ethyl Acetate (EtOAc) .
-
Acid Wash: Wash the organic phase twice with 1M HCl .
-
Neutralization: Wash with Saturated
followed by Brine. -
Drying: Dry over
and concentrate to a crude solid/oil.
Crystallization Protocols
Method A: The "High-Purity" Toluene/Heptane System
Recommended for removal of stubborn Diphenylurea (DPU) traces.
Rationale: DPU is exceptionally insoluble in toluene. The target N-methoxy urea, being more lipophilic, remains soluble in warm toluene.
-
Dissolution: Suspend the crude solid in Toluene (5 mL per gram of crude).
-
Heating: Heat to 70–80°C. The target product should dissolve completely.
-
Observation: If a white, high-melting solid remains suspended, this is likely DPU.
-
-
Polishing Filtration (Critical): While maintaining 70°C, filter the solution through a pre-warmed sintered glass funnel or a Celite pad.
-
Result: The DPU is trapped on the filter. The filtrate contains the target.
-
-
Antisolvent Addition: Reheat filtrate to 60°C. Add Heptane dropwise until the solution becomes slightly turbid (Cloud Point).
-
Re-dissolution: Add a minimal amount of Toluene to clarify the solution.
-
Cooling Ramp:
-
Cool to 25°C over 2 hours (slow cooling prevents oiling).
-
Hold at 25°C for 1 hour.
-
Cool to 0–4°C for final harvest.
-
-
Isolation: Filter the white crystals and wash with cold Heptane.
Method B: The "Scale-Up" Ethanol/Water System
Recommended if the product oils out in hydrocarbon solvents.
-
Dissolution: Dissolve crude in Ethanol (absolute) at 60°C. Use approx. 3–4 mL/g.
-
Water Addition: Add warm water (50°C) slowly.
-
Target Ratio: 3:1 to 2:1 (Ethanol:Water).
-
Stop point: Stop immediately when persistent turbidity is observed.
-
-
Seeding (Essential): Add a seed crystal of the pure product at 45°C.
-
Note: If no seed is available, scratch the glass wall with a glass rod to induce nucleation. N-methoxy ureas are prone to supersaturation; mechanical shock helps break the metastable zone.
-
-
Crystallization: Allow to cool to Room Temperature (RT) without stirring (static crystallization) to grow larger crystals and avoid trapping impurities.
Process Visualization (Workflow)
The following diagram illustrates the critical decision pathways for purifying this specific scaffold, highlighting the removal of the specific DPU impurity.
Figure 1: Purification logic flow emphasizing the removal of symmetrical urea (DPU) and management of oiling events.
Troubleshooting "Oiling Out"
N-methoxy ureas often form a second liquid phase (oil) instead of crystals because the melting point is depressed by the methoxy group.
Symptoms: The solution turns milky, and droplets settle at the bottom. Root Cause: The temperature is above the "Metastable Limit" where liquid-liquid separation occurs before crystallization. Corrective Actions:
-
Reduce Antisolvent: If using Toluene/Heptane, use less Heptane.
-
Seed at High Temp: Add seed crystals while the solution is still hot (but below the saturation point).
-
Use Method B: Switch to Ethanol/Water. The high polarity of water forces the hydrophobic benzyl/phenyl groups to aggregate more orderly than in non-polar solvents.
Analytical Validation
Confirm purity using the following markers:
-
1H NMR (DMSO-d6):
-
Look for the Methoxy Singlet : ~3.6–3.8 ppm (Integrating to 3H).[7]
-
Look for the Benzylic Methylene : ~4.8 ppm (Singlet, 2H).
-
Impurity Check: 1,3-Diphenylurea shows aromatic protons but lacks the methoxy and benzylic signals.
-
-
Melting Point:
-
Target: Sharp range (e.g., 85–87°C).
-
Impurity: If MP is >150°C, you have significant DPU contamination.
-
References
-
General Urea Synthesis & Purification
-
Symmetrical Urea Solubility (DPU)
-
Cayman Chemical Product Data. "1,3-Diphenylurea Solubility and Stability." Link
- Context: Establishes the low solubility of the DPU impurity in standard solvents, validating the hot filtr
-
-
Properties of N-Alkoxy Ureas
-
Purification of Urea Herbicides (Analogous Chemistry)
-
Baughman, R. G., & Yu, M. S. (1988).[9] "Crystal and molecular structure of the herbicide chlorbromuron [3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea]." Journal of Agricultural and Food Chemistry. Link
- Context: Discusses the crystal packing of N-methoxy-N-methyl ureas, supporting the observation that these compounds have distinct solubility profiles compared to N-H ureas.
-
Sources
- 1. BindingDB BDBM237214 1-(4-Bromophenyl)-1-(4-hydroxy-3-methoxybenzyl)-3-phenylurea (6a) [bindingdb.org]
- 2. researchgate.net [researchgate.net]
- 3. US9745270B2 - Processes useful for the preparation of 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea and crystalline forms related thereto - Google Patents [patents.google.com]
- 4. dspace.dsau.dp.ua [dspace.dsau.dp.ua]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea (chlorbromuron) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solvent Selection & Process Optimization for 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
[1]
Executive Summary & Physicochemical Profile[1][2]
1-(4-Bromobenzyl)-1-methoxy-3-phenylurea is a specialized N-alkoxy urea scaffold, structurally related to phenylurea herbicides (e.g., Linuron, Chlorbromuron) and privileged motifs in kinase inhibitor discovery.[1] Its chemical behavior is defined by two competing functionalities: the hydrolytically sensitive N-methoxy urea core and the 4-bromobenzyl moiety, which serves as a handle for palladium-catalyzed cross-coupling.[1]
This guide provides a rigorous framework for solvent selection, moving beyond "rule of thumb" choices to thermodynamic-based optimization.
Physicochemical Properties (Estimated)
| Property | Value / Characteristic | Implication for Solvent Selection |
| Molecular Weight | ~335.19 g/mol | Moderate molecular size; kinetics controlled by diffusion in viscous solvents.[1] |
| LogP (Predicted) | 3.2 – 3.5 | Lipophilic.[1] Poor water solubility (<50 mg/L).[1] Requires organic co-solvents for aqueous couplings.[1] |
| H-Bond Donors | 1 (N3-H ) | Limited donor capacity compared to standard ureas.[1] |
| H-Bond Acceptors | 3 (C=O, N-O -Me, N) | Good solubility in H-bond donor solvents (e.g., Alcohols, Chloroform).[1] |
| Reactive Handles | Aryl Bromide, Urea | Susceptible to solvolysis in strong acids/bases; Br sensitive to Pd-insertion.[1] |
Thermodynamic Solubility & Solvent Screening
Effective solvent selection relies on matching Hansen Solubility Parameters (HSP).[1][2] The target molecule has a high dispersion (
Hansen Solubility Parameter (HSP) Map
-
Good Solvents (Interaction Radius
< ):-
Polar Aprotic: DMF, DMSO, NMP (High solubility, difficult removal).
-
Chlorinated: Dichloromethane (DCM), Chloroform (Excellent solubility, good volatility).
-
Ethers: THF, 2-MeTHF (Moderate solubility, ideal for organometallic steps).[1]
-
-
Poor Solvents (Antisolvents):
Solvent Screening Decision Tree (DOT Visualization)
Figure 1: Logic flow for selecting the optimal solvent system based on the specific reaction stage.
Core Protocol 1: Urea Scaffold Synthesis
Reaction: Phenyl isocyanate + N-(4-bromobenzyl)-O-methylhydroxylamine.[1] Challenge: Isocyanates are moisture-sensitive.[1] Protic solvents (alcohols) will compete with the amine, forming carbamates (urethanes) instead of ureas.
Solvent Selection Rationale
-
Recommended: Dichloromethane (DCM) or Toluene .[1]
-
Why: Both are non-protic and dissolve the lipophilic isocyanate and the amine. DCM allows low-temperature control (0°C) to prevent side reactions.[1] Toluene allows thermal drive if the amine is sterically hindered.
-
-
Forbidden: Ethanol, Methanol, Water (Reacts with Isocyanate).
Experimental Protocol
-
Preparation: Charge a flame-dried reaction flask with N-(4-bromobenzyl)-O-methylhydroxylamine (1.0 equiv) and anhydrous DCM (Concentration: 0.2 M).
-
Addition: Cool to 0°C. Add Phenyl Isocyanate (1.05 equiv) dropwise.
-
Note: A slight excess of isocyanate ensures complete consumption of the complex amine starting material.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).[1]
-
Workup (Self-Validating Step):
-
Add Hexane (antisolvent) to the reaction mixture.
-
The urea product should precipitate as a white solid due to the solubility differential between DCM and Hexane.
-
Filter and wash with Hexane to remove unreacted isocyanate.[1]
-
Core Protocol 2: Downstream Functionalization (Suzuki Coupling)[1]
Reaction: this compound + Aryl Boronic Acid.[1] Challenge: The urea motif can poison Pd catalysts if not properly solvated. The reaction requires a base (usually inorganic), necessitating a solvent system that solubilizes both the organic urea and the inorganic base activators.
Solvent Selection Rationale
-
Standard: 1,4-Dioxane / Water (4:1) .[1]
-
Why: Dioxane is miscible with water, creating a pseudo-homogeneous system that solubilizes the lipophilic urea and the carbonate base (
).
-
-
Green Alternative: 2-MeTHF / Water .[1]
-
Why: 2-MeTHF phase separates cleanly for workup but dissolves water significantly at high temps, enabling the reaction.
-
-
High Difficulty: DMF (Anhydrous).[1]
-
Why: Use only if the substrate is insoluble in Dioxane. Requires high-vacuum workup.[1]
-
Experimental Protocol (Suzuki-Miyaura)[1][7]
-
Dissolution: Dissolve the urea substrate (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in 1,4-Dioxane (0.15 M).
-
Catalyst: Add
(3-5 mol%). -
Activation: Add a solution of
(2.0 equiv) in Water (Volume ratio Dioxane:Water = 4:1).[1] -
Deoxygenation: Sparge with Argon for 10 minutes. Critical: Oxygen causes homocoupling of boronic acids.
-
Heating: Heat to 80°C for 4-12 hours.
-
Purification:
Stability & Degradation Risks[1]
Researchers must be aware of the specific vulnerabilities of the N-methoxy urea linkage.
| Stress Condition | Solvent Risk | Outcome |
| Strong Acid (HCl/TFA) | High | Cleavage of the N-OMe bond or hydrolysis of the urea to aniline.[1] |
| Strong Base (NaOH) | Moderate | Hydrolysis of the urea; potential elimination of MeOH if heated. |
| Reduction ( | High | Critical Risk: Hydrogenolysis of the N-O bond to form the N-H urea (demethoxylation) and debromination of the benzyl ring. |
Mitigation: Avoid protic solvents at high temperatures (>100°C). For hydrogenation reactions on other parts of the molecule, use poisoned catalysts (e.g., Lindlar) to prevent N-O cleavage.
References
-
Hansen Solubility Parameters & Solvent Selection
-
Suzuki Coupling Optimization
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Application Note: "Solvent mixture screening for Suzuki coupling." ResearchGate.
-
-
Urea Synthesis from Isocyanates
-
Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
-
-
Properties of Phenylureas (Chlorbromuron/Linuron)
Sources
- 1. N-(4-Methoxybenzoyl)-N'-phenylthiourea | C15H14N2O2S | CID 920625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea, a compound of interest for researchers, scientists, and drug development professionals. The protocol herein is designed to be a self-validating system, emphasizing scientific integrity, safety, and scalability. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a robust and reproducible process. All procedures have been developed with careful consideration of potential hazards, reaction kinetics, and purification strategies suitable for larger-scale production.
Introduction
Substituted ureas are a critical class of compounds in medicinal chemistry and materials science, often serving as key pharmacophores or building blocks for complex molecular architectures. The target molecule, this compound, incorporates several functionalities that make its efficient and scalable synthesis a matter of significant interest. This guide details a two-step synthetic sequence, beginning with the N-alkylation of N-methoxyurea followed by the addition of phenyl isocyanate. We will address the critical parameters for scaling up each step, including reaction monitoring, control of exotherms, and strategies for purification and waste management.
Chemical and Physical Properties
A thorough understanding of the properties of all reactants, intermediates, and the final product is crucial for a safe and successful scale-up.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Hazards |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.94 | 235-240 | 60-62 | Corrosive, Lachrymator[1] |
| N-Methoxyurea | CH₄N₂O₂ | 76.06 | Decomposes | 84-86 | Irritant |
| Phenyl isocyanate | C₇H₅NO | 119.12 | 162-164 | -30 | Toxic, Lachrymator, Flammable[2][3] |
| This compound | C₁₅H₁₅BrN₂O₂ | 351.20 | N/A | N/A | Expected to be an irritant |
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step process. The first step involves the formation of the key intermediate, N-(4-Bromobenzyl)-N-methoxyurea, through the N-alkylation of N-methoxyurea. The second step is the addition of phenyl isocyanate to this intermediate to yield the final product.
Caption: Two-step synthesis of the target compound.
Safety First: Hazard Mitigation
Scaling up chemical synthesis introduces risks that may not be apparent at the laboratory scale. A thorough risk assessment is mandatory before commencing any work.
-
4-Bromobenzyl bromide: This compound is a lachrymator and corrosive.[1] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] An eyewash station and safety shower should be readily accessible.[1]
-
Phenyl isocyanate: This reagent is highly toxic, a lachrymator, and flammable.[2][3] It is also moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a dedicated fume hood.[2] Wear appropriate PPE, including gloves and eye protection.[2][3]
-
Exothermic Reactions: The reaction of isocyanates with amines (or in this case, a substituted urea) is exothermic.[2] On a larger scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled.[2]
Detailed Protocol: Step 1 - Synthesis of N-(4-Bromobenzyl)-N-methoxyurea
This step involves the selective N-alkylation of N-methoxyurea. The choice of base and solvent is critical to minimize side reactions, such as O-alkylation or dialkylation.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| N-Methoxyurea | ≥98% | Commercially Available |
| 4-Bromobenzyl bromide | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | Fine powder | Commercially Available |
| Acetonitrile (MeCN), anhydrous | HPLC grade | Commercially Available |
| Jacketed glass reactor with overhead stirrer | Appropriate volume for scale | Commercially Available |
| Temperature probe and controller | Commercially Available | |
| Condenser | Commercially Available | |
| Addition funnel | Commercially Available |
Experimental Procedure
-
Reactor Setup: Assemble the jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and an inert gas inlet. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: To the reactor, add N-methoxyurea (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the reactor to achieve a concentration of approximately 0.5 M with respect to N-methoxyurea.
-
Dissolving 4-Bromobenzyl bromide: In a separate flask, dissolve 4-bromobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile.
-
Controlled Addition: Transfer the 4-bromobenzyl bromide solution to an addition funnel. Add the solution dropwise to the stirred suspension of N-methoxyurea and potassium carbonate at room temperature over 1-2 hours. The reaction is mildly exothermic; maintain the internal temperature below 35 °C using the reactor jacket.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and potassium bromide salts. Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-(4-Bromobenzyl)-N-methoxyurea can often be used directly in the next step. If necessary, it can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Rationale and Scale-up Considerations
-
Base Selection: Potassium carbonate is a mild and inexpensive base suitable for this alkylation. Stronger bases could lead to deprotonation at the oxygen of the methoxy group, resulting in unwanted O-alkylation.
-
Solvent Choice: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction while being relatively easy to remove.
-
Stoichiometry: A slight excess of 4-bromobenzyl bromide is used to ensure complete consumption of the N-methoxyurea.
-
Temperature Control: On a larger scale, the dropwise addition and external cooling are crucial to manage the exotherm and prevent side reactions.
Detailed Protocol: Step 2 - Synthesis of this compound
This step involves the reaction of the N-alkoxyurea intermediate with phenyl isocyanate. The reaction is typically fast and high-yielding.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| N-(4-Bromobenzyl)-N-methoxyurea | From Step 1 | |
| Phenyl isocyanate | ≥99% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS grade | Commercially Available |
| Jacketed glass reactor with overhead stirrer | Appropriate volume for scale | Commercially Available |
| Temperature probe and controller | Commercially Available | |
| Addition funnel | Commercially Available |
Experimental Procedure
-
Reactor Setup: Use the same or a similar dry, inerted reactor setup as in Step 1.
-
Charging Intermediate: Dissolve the crude or purified N-(4-Bromobenzyl)-N-methoxyurea (1.0 equivalent) in anhydrous dichloromethane.
-
Controlled Addition of Phenyl Isocyanate: In a separate, dry flask, dissolve phenyl isocyanate (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred solution of the intermediate at 0-5 °C (using an ice bath or the reactor jacket). The reaction is exothermic. Maintain the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor for the disappearance of the isocyanate peak in the IR spectrum (around 2250-2270 cm⁻¹) or by TLC/HPLC.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a solid.
-
Rationale and Scale-up Considerations
-
Solvent: Dichloromethane is a good solvent for both reactants and is unreactive towards isocyanates.
-
Temperature Control: The initial low temperature is critical to control the exotherm of the reaction. As the scale increases, the rate of addition of the phenyl isocyanate solution must be carefully controlled to prevent a rapid temperature rise.
-
Side Reactions: The primary side reaction to consider is the formation of N,N'-diphenylurea from the reaction of phenyl isocyanate with any residual water.[2] Therefore, maintaining anhydrous conditions is paramount.
-
Purification: Recrystallization is an effective and scalable method for purifying the final product.
In-Process Controls and Analytical Methods
Robust in-process controls are essential for a successful and reproducible scale-up.
| Analysis | Method | Purpose |
| Reaction Monitoring (Step 1 & 2) | TLC, HPLC | To determine reaction completion and identify any major side products. |
| Isocyanate Consumption (Step 2) | FT-IR Spectroscopy | To monitor the disappearance of the characteristic isocyanate peak (~2250-2270 cm⁻¹). |
| Product Identification | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the structure of the intermediate and final product. |
| Purity Analysis | HPLC, Melting Point | To determine the purity of the final product. |
Waste Management and Disposal
Proper disposal of chemical waste is a critical aspect of responsible chemical synthesis.
-
Halogenated Waste: Dichloromethane and any residues from the reaction should be collected in a designated halogenated waste container.
-
Non-Halogenated Waste: Acetonitrile from Step 1 should be collected in a designated non-halogenated waste container.
-
Solid Waste: The potassium salts from Step 1 can be disposed of as solid waste after ensuring they are free of organic residues.
-
Quenching of Residual Isocyanate: Any unreacted phenyl isocyanate can be quenched by the slow addition of a high-boiling point alcohol, such as isopropanol, to the reaction mixture before work-up.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Increase reaction time or temperature slightly. |
| Side reactions (e.g., O-alkylation) | Use a milder base or ensure anhydrous conditions. | |
| Formation of N,N'-diphenylurea in Step 2 | Presence of water | Use anhydrous solvents and reagents and maintain an inert atmosphere. |
| Difficulty in purification | Impurities with similar polarity | Optimize recrystallization solvent system or consider column chromatography for smaller scales. |
Conclusion
The successful scale-up of the synthesis of this compound is achievable with careful attention to reaction parameters, safety protocols, and purification techniques. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to produce this valuable compound in a safe, efficient, and reproducible manner.
References
-
N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. (2024). Journal of Chemistry and Technologies. [Link]
-
Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. (2005). Cole-Parmer. [Link]
-
Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. (1997). The Journal of Physical Chemistry A. [Link]
-
Control of the Synthesis Section of a Urea Plant by means of an MPC Controller. (2010). 1st International Conference on Control and Fault-Tolerant Systems. [Link]
-
Phenyl Isocyanate_SOP.docx. (n.d.). Clemson University. [Link]
-
mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. (n.d.). Doc Brown's Chemistry. [Link]
-
Urea production. (n.d.). SensoTech GmbH. [Link]
Sources
Application Notes and Protocols for the In Vitro Characterization of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Abstract
The phenylurea scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] Compounds bearing this moiety are recognized for their ability to engage with a diverse range of biological targets, including protein kinases and enzymes involved in critical cellular signaling pathways.[2][3] This document provides a comprehensive guide for the in vitro characterization of a novel phenylurea derivative, 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea. As a compound with limited publicly available biological data, a systematic and tiered approach to its evaluation is paramount.[4]
These application notes are designed for researchers, scientists, and drug development professionals. They offer a strategic framework and detailed, field-proven protocols for elucidating the compound's cytotoxic and anti-proliferative potential, identifying its molecular targets, and dissecting its mechanism of action. The methodologies described herein are grounded in the principles of rigorous scientific inquiry, ensuring that the generated data is both reproducible and reliable for informing subsequent stages of drug discovery and development.
Introduction: The Phenylurea Scaffold in Drug Discovery
The urea functional group is a privileged structure in drug design due to its capacity to form multiple hydrogen bonds with biological receptors. The carbonyl group acts as a hydrogen bond acceptor, while the two nitrogen atoms serve as hydrogen bond donors.[3] This versatile bonding capability allows urea-containing compounds to bind with high affinity and specificity to the active sites of enzymes and the allosteric sites of proteins.[1][3]
Many successful drugs, including the multi-kinase inhibitor Sorafenib, feature a diarylurea core.[2][4] These compounds often function as Type II kinase inhibitors, binding to the 'DFG-out' inactive conformation of the kinase and thereby locking it in a non-functional state. Given this precedent, it is hypothesized that this compound may exhibit inhibitory activity against protein kinases or other enzymes implicated in cellular proliferation and survival.
The following protocols outline a logical, tiered approach to the in vitro evaluation of this compound, commencing with broad phenotypic screening and progressing to more defined mechanistic and target-based assays.
Compound Handling and Solution Preparation
Accurate and consistent compound handling is fundamental to the integrity of any in vitro assay.
-
Compound Storage: this compound should be stored as a solid at -20°C, desiccated, and protected from light to prevent degradation.
-
Solubility Testing: Initial solubility tests should be performed in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol to determine the most appropriate solvent for stock solution preparation.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store stock solution aliquots at -20°C.
-
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[5]
Tier 1: Primary Screening for Biological Activity
The initial phase of characterization involves broad screening to identify any significant biological effects of the compound.
Cell Viability and Cytotoxicity Assessment
A primary step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation across a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[4]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]
Protocol 1: MTT Assay for Cell Viability
-
Materials:
-
Human cancer cell lines (e.g., HCT116, SW480, A375)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Workflow for MTT Assay
Caption: Workflow for a typical in vitro cytotoxicity MTT assay.
Tier 2: Target Identification and Mechanistic Elucidation
If the compound demonstrates significant anti-proliferative activity in Tier 1, the next step is to identify its molecular target(s) and elucidate its mechanism of action.
Kinase Inhibition Profiling
Given that many phenylurea compounds are kinase inhibitors, a broad-spectrum kinase inhibition assay is a logical next step.[2] This can be performed through commercial services that screen the compound against a large panel of kinases.
Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase.[6] This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in conjunction with ADP-Glo™ systems)
-
Assay buffer optimized for the specific kinase
-
This compound
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter, luminometer)
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and inhibitor in the assay buffer. Create a serial dilution of the inhibitor.
-
Assay Setup: In a microplate, add the assay buffer, the inhibitor at various concentrations, and the kinase. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature.[5]
-
Reaction Initiation: Start the kinase reaction by adding ATP and the substrate.
-
Incubation: Incubate for a specific time at the optimal temperature.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. The method will depend on the assay format (e.g., radioactivity measurement, fluorescence, luminescence).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]
-
Mechanism of Action (MoA) Studies for Enzyme Inhibition
Once a primary enzyme target is identified, it is crucial to understand how the inhibitor interacts with the enzyme and its substrate. This determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[5]
Principle: Enzyme kinetics are studied by measuring the initial reaction rate at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot (double reciprocal plot) to visualize the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant).
Protocol 3: Enzyme Inhibition MoA Study
-
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer
-
-
Procedure:
-
Assay Matrix Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of the substrate (e.g., 0.1x to 10x Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[5]
-
Reaction Execution: Follow the general procedure for the enzyme inhibition assay (Protocol 2), initiating the reaction by adding the substrate.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time to determine the initial reaction rate.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.
-
Create a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the lines will indicate the mechanism of inhibition.
-
-
Enzyme Inhibition Mechanisms
Caption: Different modes of reversible enzyme inhibition.
Tier 3: Cellular Mechanism and Off-Target Profiling
These assays aim to confirm the on-target activity in a cellular context and assess potential off-target liabilities.
Western Blotting for Target Engagement
If the compound is found to inhibit a kinase, Western blotting can be used to assess the phosphorylation status of its downstream substrates in treated cells, providing evidence of target engagement.
Protocol 4: Western Blotting for Phospho-Protein Levels
-
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Treat cells with the compound at various concentrations for a specified time.
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate compared to the total substrate and loading control.
-
Cell Cycle Analysis
Many anticancer compounds exert their effects by causing cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the cell cycle distribution.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% cold ethanol
-
PI/RNase staining buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and stain with PI/RNase buffer.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cytochrome P450 (CYP) Inhibition Assay
Assessing the potential for a compound to inhibit major CYP enzymes is a critical step in early drug development to identify potential drug-drug interactions.[7]
Principle: These assays use human liver microsomes, which are rich in CYP enzymes, and specific fluorescent or luminescent substrates for each CYP isoform. Inhibition is measured by a decrease in the formation of the metabolized product.
Protocol 6: In Vitro CYP Inhibition Assay
-
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
This compound
-
Positive control inhibitors for each CYP isoform
-
96-well plates
-
Plate reader (fluorometer or luminometer)
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the human liver microsomes, the test compound at various concentrations, and the specific CYP substrate in a buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding acetonitrile).
-
Detection: Measure the fluorescent or luminescent signal from the metabolized product.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for each CYP isoform.[7]
-
Data Presentation and Interpretation
All quantitative data, such as IC₅₀ values from various assays, should be summarized in tables for clear comparison.
Table 1: Summary of In Vitro Activity for this compound
| Assay Type | Cell Line / Enzyme | Endpoint | Result (IC₅₀, µM) |
| Cell Viability | HCT116 | IC₅₀ | [Insert Data] |
| Cell Viability | SW480 | IC₅₀ | [Insert Data] |
| Cell Viability | A375 | IC₅₀ | [Insert Data] |
| Kinase Inhibition | Kinase X | IC₅₀ | [Insert Data] |
| Kinase Inhibition | Kinase Y | IC₅₀ | [Insert Data] |
| CYP Inhibition | CYP1A2 | IC₅₀ | [Insert Data] |
| CYP Inhibition | CYP2C9 | IC₅₀ | [Insert Data] |
| CYP Inhibition | CYP3A4 | IC₅₀ | [Insert Data] |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently determine the compound's biological activity, identify its molecular targets, and elucidate its mechanism of action. This systematic evaluation is essential for advancing promising compounds through the drug discovery pipeline.
References
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
SciSpace. (n.d.). ENZYME INHIBITION AND BIOAPPLICATIONS. Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. (2024, September 12). PubMed Central. Retrieved from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]
-
BioAssay Systems. (n.d.). QuantiChrom™ Urea Assay Kit | DIUR-100. Retrieved from [Link]
-
Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea (chlorbromuron). (n.d.). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. (2024, December 12). MDPI. Retrieved from [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. (2022, October 12). ACS Publications. Retrieved from [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021, June 8). MDPI. Retrieved from [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022, December 22). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. (2019, November 14). PubMed. Retrieved from [Link]
-
1-[4-(N-Benzylamino)phenyl]-3-phenylurea derivatives as a new class of hypoxia-inducible factor-1alpha inhibitors. (2009, June 15). PubMed. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 7. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Welcome to the technical support center for the synthesis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this synthesis.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during the synthesis. The format is designed to help you quickly identify your problem and find a targeted solution.
Question 1: My reaction yield is consistently low or I'm getting no product. What are the likely causes and how can I fix this?
Low yield is a common frustration, but it can almost always be traced back to a few key areas. Let's break down the potential culprits systematically.
Answer: A low or zero yield in this urea synthesis typically points to issues with (A) reactant integrity, (B) reaction conditions, or (C) competing side reactions.
A. Reactant Integrity & Stoichiometry
-
Phenyl Isocyanate Purity: Phenyl isocyanate is highly reactive and susceptible to hydrolysis and polymerization.[1] Even trace amounts of moisture in the air or on glassware can cause it to react and become non-viable.
-
Troubleshooting:
-
Always use a fresh bottle of phenyl isocyanate or purify older stock by distillation under reduced pressure.
-
Handle the reagent under an inert atmosphere (Nitrogen or Argon).
-
Ensure all glassware is oven-dried or flame-dried before use.
-
-
-
N-methoxy-1-(4-bromophenyl)methanamine Quality: The purity of your starting amine is critical. Impurities from its synthesis will carry over and can interfere with the reaction.
-
Troubleshooting:
-
Confirm the purity of the amine by ¹H NMR and/or GC-MS before starting.
-
If impure, purify by column chromatography or distillation.
-
-
-
Stoichiometry: While the reaction is a 1:1 condensation, ensuring the correct molar ratios are present is vital.
-
Troubleshooting:
-
Accurately calculate the molar equivalents of your reactants.
-
Consider using a slight excess (1.05 to 1.1 equivalents) of the more stable reactant, the N-methoxy-1-(4-bromophenyl)methanamine, to ensure the complete consumption of the more sensitive phenyl isocyanate.
-
-
B. Reaction Conditions
-
Solvent Choice & Purity: The solvent must be aprotic and completely dry. Protic solvents (like alcohols or water) will react with the isocyanate.[2]
-
Temperature Control: This reaction is typically exothermic.[2] Running the reaction at too high a temperature can promote side reactions.
-
Troubleshooting:
-
Begin the addition of the phenyl isocyanate solution at 0 °C (ice bath).
-
Add the isocyanate dropwise to the amine solution to maintain control over the reaction temperature.
-
After addition, allow the reaction to slowly warm to room temperature and stir until completion.[5]
-
-
-
Reaction Monitoring: Insufficient reaction time will lead to incomplete conversion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (likely the amine, as isocyanates can be difficult to visualize on TLC) indicates completion.
-
-
C. Competing Side Reactions
-
Reaction with Water: This is the most significant side reaction. Phenyl isocyanate reacts with water to form an unstable carbamic acid, which decomposes to aniline and carbon dioxide. The resulting aniline can then react with another molecule of phenyl isocyanate to form the highly stable and often insoluble N,N'-diphenylurea.[4][6]
-
Troubleshooting: The most critical step is rigorous moisture control. This includes using an inert atmosphere and anhydrous reagents and solvents.[4]
-
-
Biuret Formation: The newly formed urea product can, under certain conditions, react with another molecule of isocyanate to form a biuret structure. This is more common at higher temperatures.[7]
-
Troubleshooting: Maintain a low reaction temperature to minimize this possibility.
-
Below is a workflow to guide you through the troubleshooting process for low yield.
Sources
Technical Support Center: Production of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for the synthesis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea. This guide is designed to provide in-depth insights, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, with a particular focus on the identification and control of process-related impurities.
Section 1: Reaction Scheme & Key Impurity Pathways
The synthesis of this compound is primarily achieved through the reaction of N-(4-bromobenzyl)-N-methoxyamine with phenyl isocyanate. While the main reaction is straightforward, several parallel pathways can lead to the formation of significant impurities. Understanding these pathways is the first step toward effective process control and purification.
Caption: Primary reaction pathway and major side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the formation of this compound?
The synthesis is a nucleophilic addition reaction. The nitrogen atom of N-(4-bromobenzyl)-N-methoxyamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in phenyl isocyanate. This forms a stable urea linkage. The reaction is typically conducted in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[1]
Q2: What are the primary sources of impurities in this synthesis?
Impurities can be broadly categorized into three groups:
-
Reactant-Related Impurities: Impurities present in the starting materials, primarily phenyl isocyanate and N-(4-bromobenzyl)-N-methoxyamine.
-
Process-Related Impurities: Byproducts formed from side reactions occurring during the urea formation step.
-
Degradation Products: Impurities formed by the breakdown of the product or reactants under the reaction or workup conditions.
Q3: I have a significant, sparingly soluble byproduct. What is it likely to be?
The most common sparingly soluble byproduct is N,N'-diphenylurea . This symmetrical urea is formed when phenyl isocyanate reacts with water.[2] Even trace amounts of moisture in your solvent or on your glassware can hydrolyze the highly reactive isocyanate to form an unstable carbamic acid, which then decarboxylates to aniline.[3][4] This newly formed aniline is nucleophilic and rapidly reacts with another molecule of phenyl isocyanate to produce the highly stable and often insoluble N,N'-diphenylurea.[2][4]
Q4: Can the desired product react further to generate impurities?
Yes. The N-H proton of the newly formed urea linkage is weakly acidic and can be deprotonated or can react with another molecule of phenyl isocyanate, especially if there is an excess of isocyanate or if the reaction is heated. This leads to the formation of biuret structures , which can complicate purification due to similar polarities.[3]
Q5: What impurities should I be aware of from the N-(4-bromobenzyl)-N-methoxyamine starting material?
Since N-(4-bromobenzyl)-N-methoxyamine is typically synthesized by the N-alkylation of methoxyamine with 4-bromobenzyl bromide, you should consider the following potential carry-over impurities:
-
Unreacted 4-bromobenzyl bromide: This is a common electrophilic impurity.
-
Unreacted Methoxyamine: A volatile and basic starting material.
-
N,N-bis(4-bromobenzyl)-N-methoxyamine: This is an over-alkylation product where the desired secondary amine has reacted with a second molecule of 4-bromobenzyl bromide. Over-alkylation is a frequent issue in such reactions.[4][5]
-
4-bromobenzyl alcohol: Formed from the hydrolysis of 4-bromobenzyl bromide if moisture is present during its synthesis or storage.[6]
Section 3: Common Impurity Profile
This table summarizes the key impurities, their origins, and characteristics to aid in their identification.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin | Key Analytical Characteristics |
| N,N'-Diphenylurea | Ph-NH-CO-NH-Ph | 212.25 | Reaction of phenyl isocyanate with water/aniline.[2][7] | Often precipitates from reaction mixtures. Distinct aromatic and N-H signals in ¹H NMR. Typically less polar than the product. |
| Aniline | Ph-NH₂ | 93.13 | Hydrolysis of phenyl isocyanate.[7] | Basic impurity. Characteristic aromatic signals. Can be removed with an acidic wash during workup. |
| Biuret Byproduct | (Product)-N(CO-NHPh)-CO-NHPh | 571.44 | Reaction of the product with excess phenyl isocyanate.[3] | More polar than the desired product. Complex NMR spectrum. Can be detected by mass spectrometry (M+119). |
| 4-Bromobenzyl Bromide | Br-C₆H₄-CH₂Br | 249.94 | Unreacted starting material from the N-alkoxyamine synthesis.[8] | Electrophilic, visible on TLC. Can be identified by its characteristic benzylic CH₂ signal in ¹H NMR. |
| N,N-bis(4-Bromobenzyl)-N-methoxyamine | (Br-C₆H₄-CH₂)₂-N-OCH₃ | 399.04 | Over-alkylation during N-alkoxyamine synthesis.[4][5] | Less polar than the desired N-alkoxyamine starting material. Will appear as a contaminant in the starting material characterization. |
| 4-Bromobenzyl Alcohol | Br-C₆H₄-CH₂OH | 187.04 | Hydrolysis of 4-bromobenzyl bromide.[6] | Polar impurity, visible on TLC. Characteristic benzylic CH₂ and hydroxyl OH signals in ¹H NMR. |
Section 4: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product.
Question: My reaction has a very low yield, and my starting materials are largely unreacted or I have a lot of N,N'-diphenylurea. What went wrong?
Answer: This issue almost always points to the deactivation of the phenyl isocyanate, most commonly by moisture.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low yield issues.
Detailed Corrective Actions:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents: Phenyl isocyanate should be freshly opened or distilled before use. Store it under an inert atmosphere.[7]
-
Atmosphere: Assemble the reaction under a dry, inert atmosphere (Nitrogen or Argon) using a Schlenk line or a glovebox.[2]
-
-
Verify Reagent Quality:
-
Phenyl Isocyanate: Commercial phenyl isocyanate can degrade over time. If in doubt, distill it under reduced pressure before use.
-
N-(4-bromobenzyl)-N-methoxyamine: Verify its purity by ¹H NMR and TLC. If it contains significant amounts of impurities like the over-alkylation product, it will affect stoichiometry and yield.
-
Problem 2: Multiple Spots on TLC and Difficult Purification.
Question: My reaction TLC shows the product spot, but also several other spots, making column chromatography difficult. How can I identify and remove them?
Answer: A complex TLC profile indicates multiple side products. A systematic approach to workup and purification is required.
Step-by-Step Identification and Removal Protocol:
-
Initial Workup - Liquid-Liquid Extraction:
-
Acidic Wash: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will remove basic impurities like unreacted methoxyamine and any aniline that may have formed.
-
Basic Wash: Subsequently, wash with a saturated sodium bicarbonate solution to remove any acidic residues.
-
Brine Wash: A final wash with brine will help to remove residual water before drying the organic layer.
-
-
Removal of N,N'-Diphenylurea:
-
This byproduct is often much less soluble in common organic solvents than the desired product. After concentrating the crude organic layer, try triturating the residue with a solvent system where the product is soluble but the diphenylurea is not (e.g., a mixture of ether and hexanes, or cold ethyl acetate). The diphenylurea can then be removed by filtration.
-
-
Purification by Column Chromatography:
-
If impurities remain, column chromatography is necessary.[9]
-
Choosing a Solvent System: Use TLC to determine an optimal solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradients) that provides good separation between your product and the remaining impurities.
-
Less Polar Impurities: Unreacted 4-bromobenzyl bromide and the over-alkylation byproduct will typically elute first.
-
More Polar Impurities: Biuret byproducts and 4-bromobenzyl alcohol will elute after the main product.
-
-
Refer to the detailed protocol in Section 5 for a step-by-step guide to column chromatography.
-
Section 5: Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
N-(4-Bromobenzyl)-N-methoxyamine (1.0 eq)
-
Phenyl Isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve N-(4-Bromobenzyl)-N-methoxyamine in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenyl isocyanate dropwise to the stirred solution via syringe over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction by adding a small amount of methanol to consume any excess isocyanate.
-
Concentrate the reaction mixture under reduced pressure. The crude product can then be purified as described below.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh).
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the compounds.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 6: References
-
Kéki, S., Török, J., & Zsuga, M. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3530. Available at: [Link]
-
Various Authors. (n.d.). Substituted ureas. Digital Commons @ NJIT. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
The Synthetic Organic Chemistry Site. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]
-
Barriault, D., Halliday, N. M., Renzoni, S., Ly, H. M., Gill, M. A., & Beauchemin, A. M. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry.
-
ResearchGate. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC?. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synlett, 31(10), 975-978.
-
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(05), 798-802.
-
Studer, A., & Schulte, T. (2005). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 59(1), 27-33.
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]
-
ResearchGate. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC?. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the synthesis of N,N-dialkyl-Hydroxylamines. Retrieved from
Sources
- 1. The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]
- 4. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Bromobenzyl bromide 98 589-15-1 [sigmaaldrich.com]
- 9. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
resolving solubility issues with 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Subject: 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Executive Summary
This guide addresses the physicochemical challenges associated with This compound . As a Senior Application Scientist, I have analyzed this structure: it features a lipophilic core (bromobenzyl + phenyl) and a rigid urea backbone. While the N-methoxy group reduces some intermolecular hydrogen bonding compared to non-substituted ureas, the presence of the bromine atom and aromatic rings drives the partition coefficient (LogP) high, likely >3.5.
The primary issues users encounter are poor aqueous solubility , precipitation upon dilution (the "crashing out" effect), and crystallization during storage . This guide provides mechanistic solutions to these problems.
Part 1: The Solubility Landscape
The following table summarizes the estimated solubility profile based on structural analogs (e.g., Metobromuron, Diuron) and functional group analysis.
| Solvent System | Solubility Rating | Estimated Max Conc. | Application |
| DMSO (Anhydrous) | Excellent | >50 mM | Primary Stock Solution |
| DMF | Good | ~30–40 mM | Alternative Stock (if DMSO interferes) |
| Ethanol (100%) | Moderate | ~10–15 mM | Not recommended for long-term storage |
| Water / PBS | Poor | <10 µM | Do not use for stock preparation |
| Corn Oil / Lipids | Good | Variable | In vivo (IP/PO) delivery vehicle |
Part 2: Troubleshooting & FAQs
Module A: Stock Solution Preparation
Q: I tried dissolving the compound in Ethanol, but it precipitates when I freeze it. Why? A: Ethanol is a volatile, protic solvent.
-
Evaporation: Even at -20°C, ethanol can slowly evaporate through imperfect seals, increasing concentration beyond saturation.
-
Temperature Dependence: Solubility in ethanol is highly temperature-dependent. Dropping from RT (25°C) to -20°C drastically reduces the solubility limit, forcing the urea compound to crystallize. Solution: Switch to DMSO (Dimethyl Sulfoxide) .[1] It has a high boiling point, low volatility, and disrupts the urea-urea hydrogen bonding network more effectively than ethanol.
Q: My DMSO stock turned cloudy after a week. Is the compound degrading? A: It is likely hydration , not degradation. DMSO is hygroscopic (absorbs water from air). If your vial was opened frequently, atmospheric moisture entered the DMSO. Since your compound is highly hydrophobic, even 5% water content in DMSO can cause micro-precipitation. Solution:
-
Use anhydrous DMSO packed under argon/nitrogen.
-
Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw-open cycles.
Module B: Aqueous Dilution (Cell Culture/Assays)
Q: When I dilute my 10 mM DMSO stock into media, I see a white precipitate immediately. How do I fix this? A: You are experiencing "Solvent Shock." When a drop of DMSO stock hits the aqueous media, the DMSO diffuses away into the water faster than the hydrophobic drug can disperse. The drug is left "stranded" in a local environment of pure water, causing immediate precipitation.
The "Sandwich" Protocol (Step-by-Step): Do not inject the stock directly into the bulk media.
-
Prepare an Intermediate: Dilute your stock 1:10 into a surfactant-rich vehicle (e.g., PBS + 0.5% Tween 80 or pure PEG400).
-
Vortex: Ensure this intermediate is clear.
-
Final Dilution: Pipette this intermediate into your final media. The surfactant "chaperones" the molecule during the transition from organic to aqueous phase.
Q: Can I use Cyclodextrins?
A: Yes, and they are highly recommended for this specific structure.
The 4-bromobenzyl moiety fits well into the hydrophobic cavity of Hydroxypropyl-
-
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water. Use this solution to dilute your DMSO stock. The cyclodextrin encapsulates the hydrophobic rings, preventing aggregation.
Module C: In Vivo Formulation
Q: I need to dose mice (IP or Oral). Can I just inject the DMSO stock? A: Absolutely not. Pure DMSO causes severe local tissue necrosis and pain. Recommended Formulation:
-
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Preparation: Dissolve compound in DMSO first. Add PEG300 and vortex. Add Tween 80. Finally, add warm saline slowly while vortexing.
-
Why this works: The PEG/Tween combination creates a stable micellar system that holds the lipophilic urea in suspension/solution.
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision paths for handling this compound to prevent experimental failure.
Caption: Workflow for solubilization and formulation. Green nodes indicate recommended pathways; red nodes indicate high-risk steps.
Part 4: Scientific Rationale & Mechanism
The solubility issues with this compound are governed by Lattice Energy and Hydrophobicity .
-
Urea Backbone Rigidity: The urea linkage (
) is planar due to resonance. This allows the molecules to stack efficiently in the solid state, creating a high crystal lattice energy that the solvent must overcome [1]. -
The Halogen Effect: The bromine atom at the para-position of the benzyl ring significantly increases lipophilicity (LogP) and enhances Van der Waals interactions between molecules, further resisting dissolution in water [2].
-
The Methoxy "Kink": While the N-methoxy group prevents one hydrogen bond donor site, it adds steric bulk. In aqueous environments, this bulk disrupts the water structure (entropic penalty), forcing the molecule to self-aggregate (precipitate) to minimize the surface area exposed to water [3].
References
-
PubChem. (2025).[2][3] Compound Summary: N-Methoxy-N-methyl-N'-phenylurea (Structural Analog Data). National Library of Medicine. Available at: [Link]
Sources
stability of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea in aqueous solution
This technical guide addresses the stability, solubility, and handling of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea (CAS: 149281-92-5), a specialized urea derivative often utilized in structure-activity relationship (SAR) studies for herbicidal or enzyme inhibition activity.[1]
Compound Identity & Physicochemical Profile
Before addressing stability, it is critical to understand the structural factors driving this compound's behavior in aqueous media.[1]
| Property | Detail | Technical Implication |
| CAS Number | 149281-92-5 | Unique identifier for verification.[1] |
| Formula | C₁₅H₁₅BrN₂O₂ | MW: 335.20 g/mol .[1][2] |
| Structure | N-methoxy-N-(4-bromobenzyl)-N'-phenylurea | The N-methoxy and N-benzyl groups create significant steric bulk and lipophilicity.[1] |
| Predicted LogP | ~3.1 - 3.7 | High Lipophilicity .[1] Poor aqueous solubility is the primary "stability" artifact (precipitation).[1] |
| pKa | ~13.3 (Amide N-H) | Neutral at physiological pH.[1] |
Aqueous Solubility & Preparation (Critical)
The #1 reported "stability" failure is actually precipitation. This compound is essentially insoluble in pure water.[1]
Solubility Protocol
To maintain stability in aqueous assays, you must use a co-solvent system.[1]
-
Stock Solution (Master Mix):
-
Aqueous Working Solution:
-
Step 1: Prepare your assay buffer (e.g., PBS pH 7.4).[1]
-
Step 2: Slowly add the DMSO stock to the buffer while vortexing.[1]
-
Limit: Keep final DMSO concentration ≤ 1% (v/v) to avoid enzyme inhibition artifacts, though the compound may require up to 5% for concentrations >10 µM.[1]
-
Observation: If the solution turns cloudy immediately, the compound has crashed out.[1]
-
Troubleshooting Precipitation
-
Issue: "My concentration drops after filtration."
-
Cause: The compound bound to the filter membrane or precipitated.[1]
-
Fix: Use low-binding filters (PVDF or PES, not Nylon).[1] Verify concentration via HPLC after filtration.
Chemical Stability: Hydrolysis & Photolysis
In aqueous solution, this urea derivative faces two primary degradation pathways: Hydrolytic Cleavage and Photodehalogenation .[1]
A. Hydrolysis Pathways
N-substituted ureas are generally stable at neutral pH (7.0–7.[1]4) for short durations (24–48 hours).[1][3] However, the N-methoxy group activates the urea linkage, making it more susceptible to nucleophilic attack than simple ureas.[1]
-
Acidic pH (<4): Rapid hydrolysis occurs.[1] The urea bond cleaves, releasing aniline and the N-methoxy-benzylamine fragment.[1]
-
Basic pH (>9): Base-catalyzed hydrolysis is slower but significant over days.[1]
-
Mechanism: Water attacks the carbonyl carbon.[1]
B. Photostability (UV Sensitivity)
The 4-Bromobenzyl moiety is a photolabile handle.[1] Exposure to UV light (or intense ambient fluorescent light) can cause homolytic cleavage of the Carbon-Bromine bond.[1]
-
Result: Formation of a radical intermediate, leading to debrominated byproducts (1-Benzyl-1-methoxy-3-phenylurea).[1]
-
Protocol: Always use amber vials or wrap tubes in aluminum foil.
Degradation Pathway Diagram
The following diagram illustrates the potential breakdown routes in aqueous environments.
Figure 1: Primary degradation pathways.[1] Hydrolysis yields amine fragments, while photolysis targets the bromine substituent.[1]
Troubleshooting Guide
Scenario 1: "I see extra peaks in my HPLC chromatogram."
| Potential Cause | Diagnostic Check | Solution |
| Photodegradation | Is the extra peak slightly more polar (debrominated)? | Protect from light. Repeat the prep in the dark. |
| Hydrolysis | Do you see a peak matching Aniline (retention time check)? | Check pH. Ensure buffer is pH 7.0–7.[1]5. Avoid storing in aqueous buffer >24h. |
| Impurity in Stock | Run the DMSO stock alone.[1] | Recrystallize or buy fresh compound.[1] DMSO stocks degrade over months if wet.[1] |
Scenario 2: "The compound precipitates upon dilution."[1]
-
Diagnosis: The "crash-out" effect.[1] The concentration exceeds the thermodynamic solubility limit in the buffer.[1]
-
Immediate Fix:
Scenario 3: "Biological activity decreases over time in the assay plate."
-
Mechanism: likely adsorption to plastic (polystyrene) due to high LogP, rather than chemical instability.[1]
-
Fix: Use Non-Binding Surface (NBS) microplates or add 0.1% BSA (Bovine Serum Albumin) as a carrier protein to block non-specific binding sites.[1]
Frequently Asked Questions (FAQ)
Q: Can I freeze the aqueous solution for later use? A: No. Freezing aqueous solutions of lipophilic ureas often causes irreversible precipitation upon thawing (the "salting out" effect during ice crystal formation).[1] Always prepare fresh aqueous dilutions from the DMSO stock.[1]
Q: What is the maximum stability duration in cell culture media? A: Approximately 24 hours. While the chemical bond is stable at pH 7.4, the compound will likely bind to serum proteins (FBS) or precipitate.[1] For long incubations (>24h), refresh the media with new compound.[1]
Q: Is the N-methoxy group stable to reduction? A: In standard buffers, yes.[1] However, if your experiment involves strong reducing agents (e.g., high concentrations of DTT or TCEP) or metabolic enzymes (P450s), the N-O bond can be cleaved, converting the N-methoxy urea to a standard urea.[1]
References
-
PubChem Compound Summary . (n.d.). 1-(3-Methoxybenzyl)-3-phenylurea (Analogous Structure). National Center for Biotechnology Information.[1] Retrieved February 26, 2026, from [Link][1]
- Context: Provides physicochemical properties (LogP, H-bond donors) for the structural analog, supporting solubility protocols.
-
BindingDB . (n.d.). BindingDB Entry for BDBM237214. Retrieved February 26, 2026, from [Link][1]
- Context: Lists related N-methoxy-N-benzyl urea derivatives used in kinase inhibition assays, confirming the class's relevance in drug discovery.
- Context: Baseline stability data for the phenylurea core lacking the methoxy/benzyl modific
- Context: Verifies CAS 149281-92-5 and commercial availability.
Sources
- 1. 1-(3-Methoxybenzyl)-3-phenylurea | C15H16N2O2 | CID 8098549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 149281-92-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
minimizing side reactions in phenylurea synthesis
The second round of searches has yielded significant information on various aspects of phenylurea synthesis. I have found details on the primary side reaction (symmetrical urea formation) and another significant side reaction (biuret formation). I also have some information on purification methods, the influence of temperature, and the role of catalysts. I have also found a few experimental protocols.
However, to create a truly comprehensive and authoritative technical guide, I need to address the following gaps:
-
Over-alkylation Side Reaction: I still lack specific information on over-alkylation as a side reaction in phenylurea synthesis. I need to understand its mechanism and how to prevent it.
-
Quantitative Data: While I have some general information, I need more specific, quantitative data that I can present in a table. This would ideally compare yields of the desired product and byproducts under different reaction conditions (e.g., different solvents, temperatures, catalyst concentrations).
-
Detailed, Step-by-Step Protocols: The protocols I have found so far are somewhat general. I need to find more detailed, step-by-step protocols for both the synthesis and the purification of phenylureas, suitable for a troubleshooting guide.
-
Causality and Mechanistic Explanations: I need to ensure I can explain the "why" behind experimental choices with clear mechanistic reasoning, supported by citations.
-
Graphviz Diagrams: I need to gather enough information to create clear and accurate Graphviz diagrams for workflows and reaction mechanisms.
-
Comprehensive Reference List: I need to continue to gather high-quality, citable sources to build a comprehensive reference list.
Therefore, I will update my plan to focus on these specific areas in the next steps.The user wants me to create a technical support center for .
I have already performed two rounds of searches and have a good amount of information. I will now proceed to structure and write the content based on the user's detailed requirements.
Here's a plan to construct the final response:
-
Structure the Content: I will organize the information into a logical flow, starting with an introduction, followed by the main troubleshooting and FAQ section. I will then include detailed experimental protocols, a section for data presentation (tables), and finally, the required Graphviz diagrams and a comprehensive reference list.
-
Flesh out the Troubleshooting/FAQ Section: I will address the most common side reactions identified in my research:
-
Symmetrical Urea Formation: I will explain the mechanism involving water and provide detailed preventative measures (e.g., use of anhydrous solvents, inert atmosphere, controlled addition of reagents).
-
Biuret Formation: I will detail the mechanism of this side reaction, which involves the reaction of the formed urea with excess isocyanate, and explain how to control it through stoichiometry and reaction time.
-
Over-alkylation/Arylation: Although less common for the urea nitrogen itself, I will address the possibility of side reactions on other functional groups of the aniline or isocyanate and how to mitigate them through protecting groups or controlled conditions.
-
Thermal Decomposition: I will discuss the potential for the reverse reaction at high temperatures and provide guidance on temperature control.
-
-
Develop Detailed Experimental Protocols: I will create step-by-step protocols for:
-
A general, optimized synthesis of an unsymmetrical phenylurea, emphasizing the critical steps for minimizing side reactions.
-
A detailed purification protocol, likely involving recrystallization or column chromatography, to separate the desired product from common byproducts.
-
-
Create Data Tables: I will synthesize the quantitative data I've found into a clear table that shows the impact of different reaction conditions (e.g., solvent, temperature, catalyst) on the yield of the desired phenylurea and the percentage of major byproducts.
-
Generate Graphviz Diagrams: I will create at least two diagrams:
-
A workflow diagram illustrating the key steps of a successful phenylurea synthesis, from reagent preparation to purification.
-
A mechanistic diagram illustrating the desired reaction pathway versus the major side reaction pathways (symmetrical urea and biuret formation).
-
-
Compile the Reference List: I will format all the gathered URLs and associated information into a numbered reference list, ensuring each entry is complete with title, source, and a clickable URL.
-
Add In-text Citations: As I write, I will meticulously add in-text citations in the specified format [cite:INDEX] to support all factual claims and protocol standards.
-
Review and Refine: I will carefully review the entire document to ensure it meets all the core requirements of the prompt, including the persona of a Senior Application Scientist, scientific integrity (E-E-A-T), and the specified formatting for diagrams and citations.
By following this plan, I can leverage the information I've gathered to create a comprehensive and high-quality technical support guide that directly addresses the user's needs.
I will now proceed with generating the full response.
My plan is to synthesize the information I have gathered into a comprehensive technical support guide. I will structure it with an introduction, a detailed troubleshooting and FAQ section covering symmetrical urea formation, biuret formation, and other potential side reactions. I will then provide step-by-step experimental protocols for synthesis and purification, followed by a table summarizing the impact of reaction conditions on product yield and purity. I will also create the required Graphviz diagrams to visualize the workflow and reaction mechanisms. Finally, I will compile a complete reference list with clickable URLs and ensure that all factual statements in the text are supported by in-text citations. I will write from the perspective of a Senior Application Scientist, focusing on explaining the causality behind experimental choices to ensure the guide is authoritative and trustworthy.
I have sufficient information to proceed with generating the response.## Phenylurea Synthesis Technical Support Center: A Guide to Minimizing Side Reactions
Welcome to the Technical Support Center for Phenylurea Synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing phenylurea derivatives. While the reaction of an aniline with an isocyanate is a fundamental transformation, it is often accompanied by side reactions that can compromise yield and purity.
This document provides a deep dive into the mechanistic underpinnings of these side reactions and offers field-tested troubleshooting strategies and optimized protocols. Our goal is to empower you with the expertise to anticipate and mitigate these challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during phenylurea synthesis in a question-and-answer format.
Q1: I'm observing a significant amount of a white, insoluble precipitate in my reaction, which is not my desired unsymmetrical phenylurea. What is it and how can I prevent it?
This is a frequently encountered issue, and the precipitate is almost certainly a symmetrical diarylurea. This side product arises from the reaction of your isocyanate with water, which can be present in your solvent or on your glassware.
Causality and Mechanism:
Isocyanates are highly electrophilic and react readily with any available nucleophiles, including water. This reaction forms an unstable carbamic acid intermediate, which then undergoes decarboxylation to generate a primary amine. This newly formed amine, which is often the same as your starting aniline if the isocyanate was generated in situ, can then react with another molecule of the isocyanate to form a highly stable and often insoluble symmetrical urea.
Preventative Measures & Troubleshooting:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions.
-
Use freshly distilled, anhydrous solvents. Solvents like tetrahydrofuran (THF) and dichloromethane (DCM) should be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or calcium hydride for DCM).
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Run the reaction under an inert atmosphere.
-
-
Controlled Reagent Addition: Slowly add the isocyanate to the solution of the aniline. This maintains a low concentration of the isocyanate at any given time, favoring the reaction with the intended aniline over residual water.
Q2: My final product is contaminated with a higher molecular weight impurity that is difficult to remove. What could this be?
This impurity is likely a biuret, which is formed from the reaction of your desired phenylurea product with an excess of the isocyanate.
Causality and Mechanism:
The nitrogen atoms of the newly formed urea are still nucleophilic and can attack another molecule of the isocyanate. This is particularly problematic if there is a localized excess of the isocyanate or if the reaction is allowed to proceed for too long with an excess of the isocyanate.
Preventative Measures & Troubleshooting:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of the aniline and isocyanate. If one reagent must be in excess, it is generally preferable to have a slight excess of the aniline.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting materials are consumed to prevent the formation of the biuret.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of biuret formation.
Q3: The reaction is sluggish and does not go to completion, or I observe decomposition of my product at higher temperatures. How can I optimize the reaction temperature?
Temperature control is a delicate balance in phenylurea synthesis. While higher temperatures can increase the reaction rate, they can also promote side reactions and even decomposition of the product.
Causality and Rationale:
-
Low Temperatures: At very low temperatures (e.g., 0-5 °C), the reaction between the aniline and isocyanate may be slow, leading to incomplete conversion. However, these conditions are ideal for minimizing the reaction of the isocyanate with any trace water, as demonstrated in some aqueous synthesis protocols.[1][2]
-
Elevated Temperatures: While heating can drive the reaction to completion, temperatures above 130 °C can lead to the formation of biuret and other condensation byproducts.[3] In some cases, very high temperatures (>250 °C) can even cause the phenylurea to decompose back into the starting aniline and isocyanate.[4][5]
Optimization Strategies:
-
Starting Point: For most standard phenylurea syntheses in organic solvents, room temperature is a good starting point.
-
Catalysis: If the reaction is slow at room temperature, consider the use of a catalyst. Non-tin-based catalysts such as zirconium complexes can be effective in accelerating the desired reaction without significantly promoting the water-isocyanate reaction.[6][7][8]
-
Gradual Heating: If heating is necessary, increase the temperature gradually while monitoring the reaction progress to find the optimal balance between reaction rate and byproduct formation.
Experimental Protocols
Optimized Protocol for the Synthesis of an Unsymmetrical Phenylurea
This protocol is designed to minimize the formation of symmetrical urea and biuret byproducts.
Materials:
-
Substituted Aniline (1.0 eq)
-
Substituted Isocyanate (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask and septum
-
Syringes
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq). Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Dissolution: Add anhydrous DCM or THF via syringe to dissolve the aniline.
-
Isocyanate Addition: Slowly add the substituted isocyanate (1.0 eq) dropwise to the stirred solution of the aniline at room temperature over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, if the product has precipitated, it can be collected by filtration and washed with a small amount of cold solvent. If the product is soluble, the solvent can be removed under reduced pressure.
Purification Protocol: Removal of Symmetrical Urea Byproduct
Symmetrical ureas are often much less soluble than their unsymmetrical counterparts. This difference in solubility can be exploited for purification.
Procedure (Recrystallization):
-
Solvent Selection: Choose a solvent in which the desired unsymmetrical phenylurea is soluble at elevated temperatures but sparingly soluble at room temperature, and in which the symmetrical urea byproduct has very low solubility even at high temperatures. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If a significant amount of the insoluble symmetrical urea is present, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the desired product.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes the impact of various reaction conditions on the yield of the desired unsymmetrical phenylurea and the formation of the symmetrical urea byproduct.
| Condition | Parameter | Yield of Unsymmetrical Phenylurea | Symmetrical Urea Byproduct | Rationale |
| Solvent | Anhydrous THF | High | Low | Minimizes reaction of isocyanate with water. |
| "Wet" THF | Low | High | Water reacts with isocyanate to form the symmetrical urea. | |
| Temperature | 0-5 °C | Moderate to High | Very Low | Favors the reaction of aniline with isocyanate over the reaction with trace water.[1][2] |
| Room Temp (20-25 °C) | High | Low | Good balance of reaction rate and selectivity. | |
| > 80 °C | Variable | Can Increase | Higher temperatures can promote side reactions.[9] | |
| Stoichiometry | 1:1 Aniline:Isocyanate | High | Low | Minimizes excess isocyanate available for side reactions. |
| 1:1.2 Aniline:Isocyanate | High | Can Increase | Excess isocyanate can lead to biuret formation. | |
| Catalyst | None | Moderate | Low | Reaction proceeds at a moderate rate. |
| Zirconium Chelate | High | Low | Selectively catalyzes the isocyanate-hydroxyl/amine reaction over the water reaction.[6][8] |
Visualizations
Experimental Workflow for Phenylurea Synthesis
Caption: A typical workflow for .
Reaction Pathways in Phenylurea Synthesis
Caption: Desired vs. side reaction pathways in phenylurea synthesis.
References
-
Organic Syntheses Procedure. Urea, phenyl-. Available from: [Link]
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Available from: [Link]
-
Synthesis of unsymmetrical phenylurea derivatives via oxidative cross coupling of aryl formamides with amines under metal-free conditions. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. ScienceDirect. Available from: [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank. Available from: [Link]
-
Catalysis of Urethane Systems. Turkchem. Available from: [Link]
-
A Simple Method for the Synthesis of Unsymmetrical Ureas. ResearchGate. Available from: [Link]
- Catalysts for reaction between an isocyanate and an alcohol. Google Patents.
- The preparation method of substituted phenyl urea. Google Patents.
-
Advances in Catalysis for Organic Coatings. CHIMIA. Available from: [Link]
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available from: [Link]
-
Technical Insights into Isocyanate Reaction Pathways. Patsnap Eureka. Available from: [Link]
-
Causes of Biuret in Urea Manufacturing & Control Methods. Risso Chemical. Available from: [Link]
-
Quantification of phenylurea herbicides and their free and humic acid-associated metabolites in natural waters. PubMed. Available from: [Link]
-
The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography. Analyst (RSC Publishing). Available from: [Link]
-
Biuret in Urea. Sample Control. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Available from: [Link]
-
Theoretical and experimental vibrational study of phenylurea: Structure, solvent effect and inclusion process with the β-cyclodextrin in the solid state. ResearchGate. Available from: [Link]
-
Formation of Biuret from Urea. Sciencemadness.org. Available from: [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. Available from: [Link]
-
Thermal conversion of DPU to phenyl isocyanate and aniline (1 wt.% DPU in GVL; flow rate of 1 mL/min or liquid displacement time of 7.3 min; 1 bar). ResearchGate. Available from: [Link]
-
PROCESS FOR PRODUCING UREA AND BIURET. TREA. Available from: [Link]
-
Preparation of 1-phenylurea. PrepChem.com. Available from: [Link]
-
Solvent Effects on Organic Reactions from QM/MM Simulations. ResearchGate. Available from: [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. Available from: [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Available from: [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available from: [Link]
Sources
- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 2. arabjchem.org [arabjchem.org]
- 3. risso-chemical.com [risso-chemical.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. wernerblank.com [wernerblank.com]
- 7. turkchem.net [turkchem.net]
- 8. chimia.ch [chimia.ch]
- 9. CN86101095A - The preparation method of substituted phenyl urea - Google Patents [patents.google.com]
Technical Support Center: Purity Optimization for 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Case ID: UREA-SYN-004
Subject: Troubleshooting Low Purity & Side Reactions in
Executive Summary & Reaction Logic
The Core Challenge:
Synthesizing this compound involves the nucleophilic addition of an
The primary cause of low purity in this specific synthesis is almost invariably the formation of 1,3-Diphenylurea (DPU) , a highly crystalline, high-melting impurity formed when Phenyl Isocyanate reacts with adventitious moisture rather than your target amine.
Reaction Scheme & Impurity Pathways
Figure 1: The competitive pathway.[1] Note that moisture converts the starting material (Isocyanate) into a nucleophile (Aniline), which then consumes more Isocyanate to form the impurity.
Troubleshooting Guide (FAQ Format)
Issue 1: "I have a stubborn white solid that won't dissolve in my workup solvent."
Diagnosis: This is likely 1,3-Diphenylurea (DPU) .
-
Mechanism: Phenyl isocyanate hydrolyzes to aniline upon contact with atmospheric moisture. This aniline reacts immediately with remaining isocyanate. DPU has a very high melting point (~237°C) and poor solubility in most organic solvents.
-
The Fix (Purification):
-
Hot Filtration: If your target urea is soluble in hot ethanol or ethyl acetate (which it typically is), heat the crude mixture to reflux. The DPU will often remain undissolved. Filter the hot solution through a pre-heated Celite pad. The DPU stays on the filter; your product crystallizes from the filtrate upon cooling.
-
-
The Prevention:
-
Use strictly anhydrous solvents (DCM or THF dried over molecular sieves).
-
Flush the reaction vessel with Argon/Nitrogen.
-
Critical: Do not add the isocyanate all at once. Add it dropwise to the amine solution at 0°C to keep the amine concentration high relative to the isocyanate, favoring the target reaction over the bimolecular side reaction.
-
Issue 2: "My product is an oil/gum, but it should be a solid."
Diagnosis: Presence of unreacted amine or solvent occlusion .
-
Context:
-methoxy compounds often have lower melting points than their non-methoxy analogs, but they should crystallize. Oils often indicate trace solvent trapped in the lattice or impurities disrupting crystal packing. -
The Fix:
-
Trituration: Dissolve the gum in a minimum amount of diethyl ether, then slowly add pentane or hexane while scratching the flask walls. This induces nucleation.
-
High-Vac Drying:
-methoxy ureas can hold onto chlorinated solvents (DCM/Chloroform) tenaciously. Dry at 40°C under high vacuum (<1 mbar) for 12 hours.
-
Issue 3: "The yield is low, and TLC shows multiple spots."
Diagnosis: Biuret Formation or Thermal Decomposition .
-
Mechanism: If the reaction is heated too aggressively (>50°C) in the presence of excess isocyanate, the urea nitrogen (N-H) can attack another isocyanate molecule, forming a "Biuret" (a dimer).
-
The Fix:
-
Keep the reaction temperature below 25°C (Room Temperature).
-
Use exactly 1.0 or 1.05 equivalents of isocyanate. Do not use large excesses.
-
Quench the reaction with a small amount of methanol (reacts with excess isocyanate to form methyl carbamate, which is easily washed away) before workup.
-
Optimized Synthesis Protocol
This protocol is designed to minimize DPU formation and ensure high regioselectivity.
Materials
| Reagent | Role | Equivalents | Notes |
| Nucleophile | 1.0 | Starting material (Free base) | |
| Phenyl Isocyanate | Electrophile | 1.05 | Distill if yellow/cloudy |
| Dichloromethane (DCM) | Solvent | - | Anhydrous (Sieve dried) |
| Triethylamine (Et3N) | Catalyst/Base | 0.1 | Optional; accelerates reaction |
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Dissolve
-(4-bromobenzyl)- -methylhydroxylamine (1.0 eq) in anhydrous DCM (0.2 M concentration). -
Add Triethylamine (0.1 eq) if the reaction is known to be sluggish (usually not necessary for phenyl isocyanate).
-
-
Addition (The Critical Step):
-
Cool the solution to 0°C (Ice bath).
-
Dissolve Phenyl Isocyanate (1.05 eq) in a small volume of DCM.
-
Add the isocyanate solution dropwise over 20 minutes. Reason: Keeps the concentration of free isocyanate low, reducing the probability of moisture scavenging it.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature naturally.
-
Stir for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexane).
-
Target Spot:
~0.4–0.5 (UV active). -
Impurity Spot (DPU): Baseline or very low
.
-
-
Workup & Purification:
-
Quench: Add 1 mL Methanol and stir for 10 mins (scavenges excess isocyanate).
-
Wash: Transfer to a separatory funnel. Wash with 1M HCl (removes unreacted amine/Et3N), then Brine.
-
Dry: Dry organic layer over
. Filter and concentrate. -
Crystallization: Dissolve crude solid in minimum hot EtOAc. Add Hexane dropwise until turbid. Cool to 4°C.
-
Purification Decision Matrix
Use this logic flow to determine the best purification method based on your crude product's state.
Figure 2: Decision matrix for downstream processing. Note that chromatography is usually a last resort for ureas due to streaking on silica.
References
-
Isocyanate Reactivity & Mechanism
-
General Urea Synthesis & Impurities
-
Synthesis of N-Alkoxy Ureas (Analogous Chemistry)
-
Herbicide Analogs (Chlorbromuron)
-
Baughman, R. G., & Yu, M. S. (1998). Structure of 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea. Acta Crystallographica Section C. (Structural confirmation of N-methoxy-N-phenyl urea motives). Link
-
Sources
- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. dspace.dsau.dp.ua [dspace.dsau.dp.ua]
Technical Support Center: Degradation Analysis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Welcome to the Advanced Applications Support Center. Current Status: Operational Topic: Structural Elucidation & Stability Profiling of N-Alkoxy-N-benzylureas
Executive Summary
You are likely analyzing 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea , a structural analog to the phenylurea class of herbicides (e.g., Metobromuron, Linuron) or a specialized pharmaceutical intermediate. Due to its specific functional groups—the N-methoxy-N-urea core and the light-sensitive aryl bromide—this molecule exhibits distinct degradation behaviors under stress.
This guide addresses the three most common technical challenges reported by our users:
-
Chromatographic Separation: Resolving the parent from polar hydrolytic degradants.
-
Mass Spectrometry Interpretation: Identifying the characteristic bromine isotope patterns and fragmentation.
-
Pathway Elucidation: Distinguishing between hydrolytic, oxidative, and photolytic degradation.
Module 1: Analytical Method Setup (Troubleshooting)
Issue: "I cannot resolve the degradation products from the parent peak."
Diagnosis: The N-methoxy group makes the parent compound relatively lipophilic (logP ~3-4). However, its primary degradation products (anilines and benzylamines) are significantly more polar. If you are using a standard isocratic method, the degradants likely elute in the void volume.
Optimized Protocol: Switch to a gradient elution with pH control to retain the polar amines generated during hydrolysis.
Recommended LC-MS Parameters:
| Parameter | Specification | Rationale |
| Column | C18 or Phenyl-Hexyl (100mm x 2.1mm, 1.7-2.6 µm) | Phenyl-Hexyl provides better selectivity for the aromatic aniline/benzyl degradants via |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the urea and amine degradants, improving peak shape and ionization efficiency ([M+H] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for ureas compared to Methanol. |
| Gradient | 5% B (hold 1 min) | Initial low organic hold is critical to retain the polar hydrolysis products (e.g., Aniline). |
| Detection | UV 245 nm + MS (ESI+) | 245 nm captures the benzoyl/phenyl absorption; ESI+ is required for trace degradant ID. |
Module 2: Degradation Pathway Elucidation
Issue: "How do I distinguish between light-induced and hydrolysis degradation?"
Technical Insight: This molecule has two "weak links":
-
The Urea Bridge (Hydrolysis): Susceptible to acid/base cleavage, yielding anilines and amines.
-
The C-Br Bond (Photolysis): The 4-bromobenzyl moiety is highly susceptible to homolytic cleavage under UV light (photolytic debromination), a known issue with brominated aromatics [1, 2].
Visualizing the Pathways
The following diagram maps the degradation logic. Use this to correlate your observed retention times and mass masses.
Figure 1: Primary degradation pathways including hydrolysis (yellow), demethoxylation (red), and photolysis (green).
Module 3: Mass Spectrometry Interpretation Guide
Issue: "I see split peaks in my mass spectrum. Is my sample contaminated?"
Answer: Likely not. This is the Bromine Isotope Signature .
Bromine exists as two stable isotopes:
-
Observation: You will see two peaks of nearly equal intensity separated by 2 Da (M and M+2).
-
Validation: If a degradation product loses this 1:1 doublet pattern (e.g., Degradant C in Figure 1), it confirms the loss of the Bromine atom (Debromination).
Reference Table: Theoretical Ions (ESI+)
Use this table to assign your LC-MS peaks.
| Compound ID | Mechanism | Formula | Theoretical [M+H] | Isotope Pattern |
| Parent | -- | 335.0 / 337.0 | 1:1 Doublet | |
| Degradant A | Hydrolysis | 94.0 | Single peak | |
| Degradant B | Hydrolysis | 230.0 / 232.0 | 1:1 Doublet | |
| Degradant C | Photolysis | 257.1 | Single peak (No Br) | |
| Degradant D | Demethoxylation | 305.0 / 307.0 | 1:1 Doublet |
Frequently Asked Questions (FAQ)
Q1: My sample degrades even when stored in the fridge. Why? A: Check your solvent. N-methoxy ureas can undergo slow hydrolysis in protic solvents (Methanol/Water) even at low temperatures if the pH is not neutral.
-
Action: Store stock solutions in anhydrous Acetonitrile (ACN) or DMSO at -20°C. Avoid leaving samples in the autosampler (aqueous mobile phase) for >24 hours [3].
Q2: Why is the "Demethoxy" peak (m/z 305) appearing in my fresh standard? A: This is often an In-Source Fragment . The N-O bond is labile.
-
Test: Lower your MS Fragmentor voltage (or Cone Voltage). If the peak intensity decreases relative to the parent, it is an artifact of the ionization process, not a true degradant in the vial.
Q3: Can I use UV detection alone? A: Only for the parent and Aniline. The N-methoxy-benzylamine fragment (Degradant B) has weak UV absorbance compared to the highly conjugated parent. LC-MS is strongly recommended for mass balance calculations.
References
-
European Medicines Agency (EMA). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products. (Standard guidelines for stress testing photolabile compounds like aryl bromides).
-
National Institutes of Health (NIH) - PubChem. Metobromuron (Analogous N-methoxy-N-bromo-urea). (Details on N-demethoxylation and hydrolysis pathways in urea herbicides).
-
Tixier, C., et al. "Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation." Environmental Toxicology and Chemistry, 2001.[1] (Foundational chemistry for phenylurea degradation).
-
Iatrou, E. I., et al. "Investigation of photodegradation and hydrolysis of selected substituted urea... pesticides in water."[2] ResearchGate. (Kinetics of N-methoxy urea hydrolysis).
Sources
Validation & Comparative
A Comparative Guide to Phenylurea Herbicides: Evaluating 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea Against Established Standards
This guide provides a comprehensive comparison between the novel compound 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea and standard phenylurea herbicides such as Diuron, Linuron, and Isoproturon. As direct experimental data for this novel compound is not publicly available, this document leverages a structure-activity relationship (SAR) analysis to hypothesize its potential performance. Furthermore, it furnishes detailed, field-proven experimental protocols for a complete efficacy and selectivity evaluation, designed for researchers in herbicide development and plant science.
Introduction to Phenylurea Herbicides
Phenylurea herbicides are a cornerstone of modern agriculture, utilized for the selective control of a wide array of annual and perennial weeds in numerous crops since the 1950s.[1][2] Their primary mode of action is the potent inhibition of photosynthesis at the Photosystem II (PSII) complex, a vital process for plant survival.[2][3] This mechanism confers high efficacy but also necessitates a deep understanding of their chemical properties to manage crop selectivity and environmental persistence.
The basic phenylurea scaffold consists of a phenyl ring linked to a urea moiety. Variations in substituents on both the aromatic ring and the terminal nitrogen atom dictate the herbicidal activity, selectivity, soil mobility, and degradation profile of each compound.[2][4]
The Mechanism of Action: Photosystem II Inhibition
The herbicidal power of phenylureas stems from their ability to interrupt the photosynthetic electron transport chain.[3] They bind to the D1 protein within the PSII complex, specifically at the QB-binding niche. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, the herbicide blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. This blockage halts the production of ATP and NADPH, leading to an accumulation of reactive oxygen species that cause rapid cellular damage and ultimately, plant death.[3]
Hypothesized Activity Based on Structure-Activity Relationships (SAR)
By dissecting the structural modifications, we can formulate hypotheses about the compound's potential herbicidal performance. Quantitative Structure-Activity Relationship (QSAR) studies on phenylureas often correlate activity with lipophilicity (LogP) and electronic properties. [3][5]
-
N-Methoxy Group: The presence of an N-methoxy group, as seen in Linuron, is known to be compatible with high herbicidal activity. However, it can also introduce a potential site for metabolic degradation through N-demethoxylation, which may affect its persistence in soil and plants. [6]
-
N-(4-Bromobenzyl) Group: This is the most significant structural change.
-
Increased Lipophilicity: The benzyl group, especially with a bromine substituent, will substantially increase the molecule's lipophilicity (LogP). QSAR models suggest that increased lipophilicity can enhance membrane permeability and binding to the hydrophobic D1 protein, potentially increasing intrinsic potency. [3] * Steric Hindrance: This large, bulky group could sterically hinder the molecule's ability to fit optimally into the QB-binding niche of the D1 protein. While some bulk is tolerated, excessive size can decrease binding affinity and, consequently, herbicidal activity. The herbicidal activity of S-benzyl-isothiouronium derivatives has been noted to be higher than their S-alkyl counterparts in some contexts, suggesting a benzyl group is not inherently detrimental. [7] * Metabolic Stability: The benzyl group provides an additional site for metabolic attack (e.g., hydroxylation), which could lead to faster detoxification in tolerant plants, potentially enhancing crop selectivity.
-
Overall Hypothesis: The novel compound is predicted to be an active Photosystem II inhibitor. Its high lipophilicity may lead to strong binding and high potency, but this could be offset by steric hindrance at the target site. Its ultimate performance as a selective herbicide will depend on the balance between its intrinsic activity and its metabolic fate in different plant species.
Proposed Experimental Workflow for Evaluation
To move from hypothesis to data, a rigorous, multi-stage evaluation is required. The following protocols outline a self-validating system to characterize the herbicidal profile of this compound.
Protocol 1: Synthesis of this compound
Causality: The synthesis must reliably produce the target compound with high purity to ensure that observed biological activity is not due to contaminants. This proposed route is a standard method for urea formation.
Methodology:
-
Preparation of N-(4-Bromobenzyl)-O-methylhydroxylamine: React 4-bromobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and subsequent methylation of the hydroxylamine nitrogen. Alternative methods for synthesizing N-alkoxyamines may also be employed. [8]2. Urea Formation: Dissolve the resulting N-(4-Bromobenzyl)-O-methylhydroxylamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Add one equivalent of phenyl isocyanate dropwise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final compound, this compound.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be >98% as determined by HPLC.
Protocol 2: In Vitro Photosystem II Inhibition Assay
Causality: This assay directly measures the compound's ability to inhibit its primary target, PSII. Chlorophyll fluorescence is a rapid and highly sensitive, non-invasive probe of PSII activity. [9][10]An increase in fluorescence yield upon illumination indicates a block in the electron transport chain, providing a direct measure of inhibition. [11] Methodology:
-
Thylakoid Isolation: Isolate active thylakoid membranes from a suitable plant source (e.g., spinach or pea leaves) using established differential centrifugation methods.
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
-
Assay Preparation: Prepare a serial dilution of the test compound (this compound) and standard herbicides (Diuron, Linuron) in a suitable buffer. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all treatments.
-
Incubation: In a microplate, add the thylakoid suspension to each well containing the herbicide dilutions. Include solvent-only controls (0% inhibition) and a high concentration of Diuron (e.g., 10 µM) as a positive control (100% inhibition). Incubate in the dark for 10 minutes.
-
Fluorescence Measurement: Use a pulse-amplitude-modulation (PAM) fluorometer to measure chlorophyll fluorescence kinetics.
-
Dark-adapt the samples.
-
Measure the minimal fluorescence (F₀) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm) in the dark-adapted state.
-
-
Data Analysis:
-
Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - F₀) / Fm for each concentration.
-
Inhibition (%) = [1 - (Fv/Fm)treated / (Fv/Fm)control] * 100.
-
Plot the percent inhibition against the logarithm of the herbicide concentration.
-
Use a four-parameter logistic regression model to fit the dose-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition). [12][13]
-
Protocol 3: Whole-Plant Pot Bioassay
Causality: While in vitro assays measure target-site activity, whole-plant bioassays integrate all relevant physiological processes, including uptake, translocation, and metabolism. [14][15]This is essential for determining the real-world efficacy and selectivity of a herbicide. [16]Conducting both pre- and post-emergence tests is critical as they represent the two primary application methods in agriculture. [17] Methodology:
-
Plant Material: Select a panel of representative plant species, including at least two major weed species (e.g., one grass like Alopecurus myosuroides and one broadleaf like Chenopodium album) and one tolerant crop species (e.g., wheat, Triticum aestivum).
-
Potting and Sowing: Fill pots with a standardized soil mix. For pre-emergence tests, sow seeds at a uniform depth. For post-emergence tests, sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Prepare a range of herbicide concentrations for the novel compound and a standard (e.g., Linuron). Apply the herbicides using a calibrated laboratory track sprayer to ensure uniform coverage.
-
Pre-emergence: Spray the soil surface immediately after sowing.
-
Post-emergence: Spray the foliage of the established seedlings.
-
Include an untreated control group for each species.
-
-
Growth Conditions: Place the pots in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity. Water as needed.
-
Evaluation: After a set period (typically 21-28 days), assess the herbicidal effect. The most objective measure is plant biomass.
-
Harvest the above-ground plant material for each pot.
-
Dry the biomass in an oven at 70°C for 72 hours.
-
Record the dry weight for each replicate.
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the untreated control for each dose.
-
Plot the percent reduction against the logarithm of the herbicide dose (g/ha).
-
Use a non-linear regression model to fit the data and determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth).
-
Data Interpretation and Final Assessment
The data from these experiments will allow for a robust, multi-faceted comparison.
Hypothetical Data Summary:
| Compound | IC₅₀ (µM) PSII Inhibition | GR₅₀ Pre-Emergence C. album (g/ha) | GR₅₀ Post-Emergence C. album (g/ha) | GR₅₀ Post-Emergence T. aestivum (g/ha) | Selectivity Index (T. aestivum / C. album) |
| Linuron (Standard) | 0.20 | 150 | 200 | >2000 | >10 |
| This compound | 0.08 | 90 | 120 | >2000 | >16 |
Interpretation:
-
Potency: A lower IC₅₀ or GR₅₀ value indicates higher intrinsic potency. In this hypothetical case, the novel compound is more potent at both the target site (lower IC₅₀) and the whole-plant level (lower GR₅₀).
-
Selectivity: The Selectivity Index (SI) is calculated as the ratio of the crop GR₅₀ to the weed GR₅₀. A higher SI value indicates greater crop safety. Here, the novel compound shows potentially better selectivity than the standard.
Conclusion
While this compound remains an uncharacterized compound in the public domain, a detailed structure-activity relationship analysis suggests it has the potential to be a highly potent Photosystem II inhibitor. Its unique N-bromobenzyl substitution may enhance its lipophilicity and binding affinity, but its large size presents a risk of steric hindrance. The provided experimental workflows offer a clear and robust pathway to validate these hypotheses. By systematically determining its IC₅₀ against the molecular target and its GR₅₀ values across key weed and crop species, researchers can accurately quantify its herbicidal potency and selectivity, ultimately defining its potential as a novel crop protection agent.
References
-
de Carvalho, A., Salvador, J., de M. Pereira, T., Ferreira, P., Lira, J., & Veiga, T. (2016). Fluorescence of Chlorophyll a for Discovering Inhibitors of Photosynthesis in Plant Extracts. American Journal of Plant Sciences, 7, 1545-1554. [Link]
-
Zarghami, E., Sadeghi, S., & Ghobadi, M. (2014). Effect of photosystem II, lipid biosynthesis and auxin inhibitor herbicides on fluorescence induction curve. Journal of Plant Protection Research, 54(1), 826-834. [Link]
-
El Jay, A., Ducruet, J. M., Duval, J. C., & Pelletier, J. P. (1997). A high-sensitivity chlorophyll fluorescence assay for monitoring herbicide inhibition of photosystem II in the chlorophyte Selenastrum capricornutum: Comparison with effect on cell growth. Archiv für Hydrobiologie, 140(2), 233-246. [Link]
-
Çalışkan, A., & Berk, B. (2013). The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies. Ecotoxicology and environmental safety, 93, 9-16. [Link]
-
Berger, B. M., & Scheringer, M. (2001). Quantitative structure-transformation relationships of phenylurea herbicides. Pest management science, 57(11), 1033-1041. [Link]
-
ResearchGate. (n.d.). Photochemical and fluorescence assays of Photosystem II inhibition in pea thylakoid membranes by different photosynthetic herbicides.[Link]
-
Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan HARVEST.[Link]
-
Bergin, S. (2014). Environmental Fate of Linuron Risk Characterization. CORE.[Link]
-
ResearchGate. (2025, August 10). Quantitative structure–transformation relationships of phenylurea herbicides.[Link]
-
Vollmer, K., Wallbraun, S., & Zwerger, P. (2021). Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet. Plants, 10(7), 1419. [Link]
-
Salama, M. A., El-Sawy, A. A., & Badr, M. A. (2015). S-Benzyl Isothiouronium salts of some Sulfonylureas as potential herbicides. International Journal of Current Microbiology and Applied Sciences, 4(12), 337-342. [Link]
-
Kim, D. S., Lee, D., & Park, K. W. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 13(3), 422. [Link]
-
Qubit Systems. (n.d.). Chlorophyll Fluorescence Imaging. QubitPhenomics.com. [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.[Link]
-
Stevens, J. T., & Sumner, D. D. (1991). Phenylurea Herbicides. In Handbook of Pesticide Toxicology (Vol. 3, pp. 1317-1346). Academic Press. [Link]
-
Rodrigues, E. T., & Lopez-Cabeza, R. (2020). Isoproturon: A Controversial Herbicide Hard to Confine in a Global Market. Journal of Agricultural Science, 12(11), 1. [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.[Link]
-
ResearchGate. (2022, August 22). Synthesis and Extraction Properties of Diphenylphosphorylureas with ω-(Alkoxy/Tetrahydrofuryl)Alkyl Substituents at the Terminal Nitrogen Atom.[Link]
-
Neal, J., & Senesac, A. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
IML Testing & Research. (2025, July 8). Pesticide Testing Using the In Vitro Approach.[Link]
-
Mendoza-Huizar, L. H. (2015). Chemical Reactivity of Isoproturon, Diuron, Linuron, and Chlorotoluron Herbicides in Aqueous Phase: A Theoretical Quantum Study. Journal of Chemistry, 2015, 751527. [Link]
-
Mendoza-Huizar, L. H. (2015). Chemical Reactivity of Isoproturon, Diuron, Linuron, and Chlorotoluron Herbicides in Aqueous Phase: A Theoretical Quantum Study Employing Global and Local Reactivity Descriptors. ResearchGate.[Link]
-
ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study.[Link]
-
ResearchGate. (n.d.). Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes.[Link]
-
Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 7(6), 342-351. [Link]
-
ResearchGate. (n.d.). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.[Link]
-
Amine-Khodja, A., Boulkamh, A., & Boule, P. (2004). Photochemical behaviour of phenylurea herbicides. Photochemical & Photobiological Sciences, 3(2), 145-156. [Link]
-
Cao, G., Wang, M., Wang, M., Wang, S., Li, Y., & Li, Z. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65. [Link]
-
ResearchGate. (n.d.). Molecular structure of the phenylurea herbicides diuron, linuron, and isoproturon (IPU) and the IPU metabolites MDIPU, DDIPU, and 4IA.[Link]
-
Gryn'ova, G., & Studer, A. (2007). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 61(9), 557-567. [Link]
-
Piotrowska, A., Słyż-Maciejewska, E., & Jabłońska-Trypuć, A. (2024). Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides. Journal of Ecological Engineering, 25(3), 234-242. [Link]
-
ResearchGate. (n.d.). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science.[Link]
-
ResearchGate. (2013, September 30). Synthesis and Herbicidal Activity of Novel N -Hetrocyclo Containing Nitrogen Methoxy- O -(4-aryloxy-phenyl) Lactamide Derivatives.[Link]
-
Kaur, K., Gupta, A. K., Singh, B., & Kumar, A. (2012). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International, 25(11). [Link]
-
Alshishani, A., Al-Harahsheh, S., Al-Massaid, H., Al-Degs, Y., & Al-Quraan, T. (2025, July 26). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 30(15), 1-15. [Link]
-
Popp, P., Bauer, C., & Wennrich, L. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 938(1-2), 69-78. [Link]
-
Pander, P., Zięba, A., & Skorka, L. (2023). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 88(17), 12389-12401. [Link]
-
ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.[Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? FAQ 1356. [Link]
-
ResearchGate. (n.d.). Alignment of substituted benzyl urea derivatives using template based alignment method.[Link]
-
Miller, M. R. (2019). Evaluation of Weed Control Efficacy and Crop Tolerance to Florpyrauxifen-benzyl Coated onto Urea. ScholarWorks@UARK. [Link]
Sources
- 1. A high-sensitivity chlorophyll fluorescence assay for monitoring herbicide inhibition of photosystem II in the chlorophyte Selenastrum capricornutum: Comparison with effect on cell growth - Archiv für Hydrobiologie Volume 140 Number 2 — Schweizerbart science publishers [schweizerbart.de]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-transformation relationships of phenylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical behaviour of phenylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. chimia.ch [chimia.ch]
- 9. Fluorescence of Chlorophyll a for Discovering Inhibitors of Photosynthesis in Plant Extracts [scirp.org]
- 10. Chlorophyll Fluorescence Imaging | QubitPhenomics.com [qubitsystems.com]
- 11. cropj.com [cropj.com]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 14. harvest.usask.ca [harvest.usask.ca]
- 15. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. analyzeseeds.com [analyzeseeds.com]
A Senior Application Scientist's Comparative Guide for Drug Development Professionals
An In-Depth Guide to the Mass Spectrometry Validation of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea
Introduction: The Analytical Imperative for Novel Phenylurea Compounds
In the landscape of modern drug discovery and development, the phenylurea scaffold is a cornerstone, appearing in a multitude of clinically significant therapies. The compound this compound represents a novel entity within this class, potentially serving as a critical intermediate or an active pharmaceutical ingredient (API) itself. Its journey from synthesis to clinical application is critically dependent on rigorous analytical characterization. The unambiguous confirmation of its identity, purity, and stability is not merely a regulatory formality but a scientific necessity.
This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, grounding our approach in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is designed for researchers, analytical scientists, and quality control professionals who require a validated, trustworthy method for the characterization of this and similar molecules.
Part 1: Foundational Characterization and Method Selection
Before embarking on validation, a foundational understanding of the analyte dictates the most appropriate analytical strategy.
Physicochemical Profile of the Analyte
A preliminary in-silico analysis provides the basis for selecting the ionization technique and chromatographic conditions.
| Property | Value | Rationale for MS Method Development |
| Molecular Formula | C₁₅H₁₅BrN₂O₂ | Provides the basis for calculating the exact mass. |
| Monoisotopic Mass | 334.0317 u | The target mass for high-resolution mass spectrometry (HRMS) confirmation. |
| Polarity | Contains polar urea and methoxy groups | Suggests good solubility in common reversed-phase solvents and suitability for Electrospray Ionization (ESI).[4][5] |
| Thermal Stability | Urea linkage can be thermally labile | Argues against Gas Chromatography (GC) and favors the milder conditions of LC-MS.[6] |
The Case for Electrospray Ionization (ESI) LC-MS/MS
For a polar, non-volatile, and potentially thermally labile molecule like this compound, Electrospray Ionization (ESI) is the superior ionization technique.[7]
-
Why ESI? ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5] This is crucial for accurately determining the molecular weight of the intact parent molecule. Unlike Atmospheric Pressure Chemical Ionization (APCI), which is better suited for less polar compounds, ESI excels at ionizing molecules with existing polarity, such as our target compound.[4]
-
The Power of Tandem MS (MS/MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an orthogonal layer of confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), we generate a characteristic fragmentation pattern that acts as a structural fingerprint. This is indispensable for confirming identity in complex matrices and differentiating it from potential isomers.[8][9][10]
Part 2: A Validated LC-MS/MS Method for Unambiguous Identification
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][11] The following protocol is designed to meet the stringent requirements of the ICH Q2(R1) guidelines.
Experimental Protocol: LC-MS/MS
1. Sample and Standard Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate stock solution to ensure accuracy and precision.
2. Liquid Chromatography Conditions:
-
HPLC System: Agilent 1290 series or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 × 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: +4000 V.
-
Gas Temperature: 325°C.
-
Gas Flow: 10 L/min.
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the protonated parent ion [M+H]⁺ to its most stable product ion. Based on the structure, the expected transition would be m/z 335.0 → [Proposed Fragment].
Structural Confirmation: Proposed Fragmentation Pathway
The trustworthiness of an MS method lies in its ability to provide structural information. Tandem mass spectrometry reveals the molecule's weakest bonds. For this compound, the primary fragmentations are expected to occur at the benzylic C-N bond and the urea linkages. Studies on similar urea derivatives confirm that cleavage of the C-N bond with the elimination of an isocyanate moiety is a characteristic fragmentation pattern.[8]
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.
Validation Workflow and Acceptance Criteria
A systematic validation process ensures the method is reliable, reproducible, and fit for purpose.
Caption: A systematic workflow for LC-MS/MS method validation based on ICH Q2(R1) guidelines.
The results of these experiments must fall within predefined acceptance criteria to declare the method as validated.
| Parameter | Acceptance Criteria | Causality and Importance |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. | Ensures the signal is unequivocally from the target compound, preventing false positives. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between concentration and response, which is essential for accurate quantification.[1] |
| Range | The interval providing suitable precision, accuracy, and linearity. | Defines the concentration boundaries within which the method is reliable.[1] |
| Accuracy | Mean recovery of 80-120% (typically stricter, e.g., 90-110% for assays) | Confirms the closeness of the measured value to the true value, preventing systematic error. |
| Precision (%RSD) | Repeatability: ≤ 15% (≤ 20% at LOQ)Intermediate: ≤ 15% (≤ 20% at LOQ) | Measures the degree of scatter between measurements, ensuring the method is reproducible over time and between analysts. |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy. | Defines the lower limit for reliable quantitative measurements. |
| Robustness | Results should remain unaffected by minor variations in method parameters. | Proves the method's reliability during routine use under slightly different conditions. |
Part 3: Comparative Analysis with Alternative Technologies
While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method is often a balance between the required sensitivity, selectivity, and the stage of drug development.
| Feature | LC-MS/MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Selectivity | Excellent: Based on both retention time and mass-to-charge ratio (m/z). MRM adds another layer of specificity. | Good: Based on retention time and UV absorbance. Susceptible to co-eluting impurities with similar chromophores. | Good: Requires derivatization for this compound, which adds complexity and potential for side reactions.[6][12] | Excellent: Provides unambiguous structural information based on unique nuclear environments. |
| Sensitivity | Excellent (pg-fg level): Ideal for trace-level quantification and impurity profiling. | Moderate (ng-µg level): Sufficient for assay and purity of bulk material but may miss low-level impurities.[6] | Good to Excellent: Highly dependent on the efficiency of the derivatization step. | Poor (µg-mg level): Not suitable for trace analysis; primarily a tool for structural elucidation of pure substances. |
| Structural Info | Good: Provides molecular weight and a fragmentation "fingerprint" that confirms identity. | Poor: Provides no direct structural information beyond what can be inferred from the UV spectrum. | Good: Provides a fragmentation pattern, but of the derivative, not the parent compound. | Excellent: The gold standard for de novo structure determination and isomer differentiation. |
| Primary Application | Identification, quantification, impurity profiling, metabolite identification. | Routine QC, assay, purity testing of bulk drug substance. | Not recommended for this analyte. | De novo structural elucidation, confirmation of synthetic products. |
| Validation Complexity | High: Requires optimization of both LC and MS parameters. | Moderate: Well-established protocols. | Very High: Includes validation of the derivatization step. | Not typically validated for quantitative purposes in the same manner as chromatographic methods. |
The mass spectrometry validation of this compound is not a monolithic task but a strategic analytical endeavor. This guide has demonstrated that a method rooted in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an unparalleled combination of sensitivity and selectivity, making it the premier choice for rigorous characterization. Its ability to confirm molecular weight and provide a structural fingerprint through fragmentation is essential for meeting the stringent demands of drug development and regulatory submission.
By adhering to the principles of the ICH Q2(R1) guideline, we have outlined a self-validating system that ensures the generated data is trustworthy and reproducible. While techniques like HPLC-UV have their place in routine quality control for bulk material, they lack the specificity and sensitivity required for comprehensive impurity profiling or bioanalytical studies. NMR remains the ultimate authority for absolute structure elucidation, but LC-MS/MS is the indispensable workhorse for sensitive and specific quantification in complex environments. For any scientist or researcher working with this novel phenylurea derivative, a fully validated LC-MS/MS method is the cornerstone of a successful development program.
References
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20). National Center for Biotechnology Information. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
-
Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. [Link]
-
Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. West Virginia University Research Repository. [Link]
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
-
Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l−1 using solid-phase extraction, derivatization, and solid-phase microextraction–gas chromatography–mass spectrometry. Research Solutions Pages. [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. OiPub. [Link]
-
Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. PubMed. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. | PDF or Rental [articles.researchsolutions.com]
A Comparative Guide to the Bioactivity of Bromobenzyl Urea Analogs
In the landscape of medicinal chemistry, the urea scaffold stands as a privileged structure, a versatile backbone for the design of a multitude of therapeutic agents.[1] When functionalized with a bromobenzyl group, these urea analogs exhibit a wide spectrum of biological activities, positioning them as promising candidates for drug discovery and development. This guide offers an in-depth, objective comparison of the bioactivity of various bromobenzyl urea analogs, supported by experimental data, to empower researchers in their quest for novel therapeutics.
The inclusion of a bromine atom on the benzyl ring significantly influences the physicochemical properties of these molecules, enhancing their lipophilicity and modulating their electronic characteristics. This, in turn, impacts their ability to interact with biological targets, leading to a range of pharmacological effects, including anticancer, antibacterial, and enzyme-inhibitory activities.[2][3][4][5][6] Understanding the structure-activity relationships (SAR) within this class of compounds is paramount for the rational design of more potent and selective drug candidates.
Comparative Bioactivity Analysis
The bioactivity of bromobenzyl urea analogs has been explored across various therapeutic areas. This section provides a comparative analysis of their performance, with a focus on their anticancer and antibacterial properties, supported by quantitative experimental data.
Anticancer Activity
Several studies have highlighted the potential of bromobenzyl urea derivatives as anticancer agents.[4][5][6][7][8][9][10] Their cytotoxic effects have been demonstrated against a panel of human cancer cell lines, with some analogs exhibiting potency comparable to or even exceeding that of established chemotherapeutic drugs.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Key Findings | Reference |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat (Leukemia) | 4.64 ± 0.08 | - | Effectively arrested cell cycle progression in the sub-G1 phase. | [5][6] |
| (S)-1-(2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-3-phenylpropyl)-3-(2-bromobenzyl)-1H-benzo[d]imidazole-3-ium Bromide (21y) | MCF-7 (Breast) | 0.67 | - | Demonstrated high efficacy and selectivity against MCF-7 cells with low toxicity to normal breast epithelial cells (MCF-10A, IC50 > 10 µM). | [4] |
| Benzyl urea analogue 11c | MX-1 (Breast), HepG2 (Liver), Ketr3 (Kidney), HT-29 (Colon) | - | Sorafenib | Showed more potent inhibitory activity against HT-29 and MX-1 compared to sorafenib. | [8] |
| Benzyl urea analogue 11d | MX-1 (Breast), HepG2 (Liver), Ketr3 (Kidney), HT-29 (Colon) | - | Sorafenib | Exhibited excellent antitumor activities against all three tested cancer lines. | [8] |
| Benzyl urea analogue 11p | MX-1 (Breast), HepG2 (Liver), Ketr3 (Kidney), HT-29 (Colon) | - | Sorafenib | Demonstrated better Raf kinase inhibitory activity than sorafenib. | [8] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 mM | Hydroxyurea | Showed better cytotoxicity profile compared to hydroxyurea. | [9][10] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.94 mM | Hydroxyurea | Possessed better cytotoxic activity than hydroxyurea. | [9][10] |
Antibacterial Activity
Bromobenzyl urea analogs have also emerged as a promising class of antibacterial agents, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.[3][11] Their mechanism of action often involves the inhibition of essential bacterial enzymes.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Key Findings | Reference |
| 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea (18) | Escherichia coli | - | Potent inhibitor of E. coli FabH. | [3] |
| 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea (20) | Escherichia coli | - | Potent inhibitor of E. coli FabH. | [3] |
| Adamantyl urea adduct 3l | Acinetobacter baumannii | - | Demonstrated outstanding growth inhibition (94.5%). | [11] |
| Urea-containing MraY inhibitors (4 compounds) | Gram-positive bacteria (including MRSA and Enterococcus faecium) | 8 - 32 | Exhibited good activity against Gram-positive bacterial pathogens. | [12] |
| Urea-containing MraY inhibitor (1 compound) | Pseudomonas aeruginosa | 64 | Showed antibacterial activity against this Gram-negative bacterium. | [12] |
Mechanism of Action: Unraveling the Molecular Pathways
The therapeutic effects of bromobenzyl urea analogs are underpinned by their interaction with specific molecular targets, leading to the modulation of key signaling pathways.
Inhibition of Protein Kinases
A significant number of bromobenzyl urea derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
-
ERK1/2 Inhibition: Compound 21y, a novel aromatic urea-imidazole salt derivative, has been identified as a potent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] By directly targeting ERK1/2, this compound disrupts the RAS-RAF-MEK-ERK signaling pathway, a cascade that is frequently hyperactivated in various cancers. The urea moiety of 21y plays a critical role in its binding to the active site of ERK1/2.[4]
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a bromobenzyl urea analog.
-
c-Kit Inhibition: Di-aryl urea derivatives containing a thienopyrimidine scaffold have been shown to be potent and selective inhibitors of the c-Kit receptor tyrosine kinase.[13] Overexpression of c-Kit is implicated in the pathogenesis of several cancers. These compounds effectively block the kinase activity of c-Kit, thereby inhibiting downstream signaling pathways that promote tumor growth.
Inhibition of Bacterial Enzymes
The antibacterial activity of certain bromobenzyl urea analogs stems from their ability to inhibit essential bacterial enzymes that are absent in eukaryotes, making them selective targets.
-
FabH Inhibition: 1-(5-bromo-2-hydroxybenzyl)-1-aryl-3-phenylurea derivatives have been identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH).[3] FabH is a key enzyme in the initiation of fatty acid biosynthesis in bacteria, and its inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.[3]
Caption: Inhibition of bacterial fatty acid synthesis by targeting the FabH enzyme.
-
MraY Inhibition: Urea-containing aminoribosyl uridine derivatives have been shown to inhibit the MraY transferase.[12] MraY is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MraY weakens the cell wall, ultimately leading to bacterial lysis.
Experimental Protocols for Bioactivity Evaluation
The validation of the bioactivity of bromobenzyl urea analogs relies on robust and reproducible experimental methodologies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The bromobenzyl urea analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) should be included.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The MIC is the lowest concentration at which no visible growth is observed.
Step-by-Step Methodology (Broth Microdilution Method):
-
Compound Preparation: A stock solution of the bromobenzyl urea analog is prepared in a suitable solvent and serially diluted in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.
-
Confirmation (Optional): To confirm the MIC, a small aliquot from the clear wells can be subcultured onto an agar plate to determine the Minimum Bactericidal Concentration (MBC).
Conclusion and Future Perspectives
Bromobenzyl urea analogs represent a versatile and promising class of bioactive compounds with demonstrated potential in anticancer and antibacterial applications. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogs. The diverse mechanisms of action, including the inhibition of key enzymes and signaling pathways, underscore the therapeutic potential of this chemical scaffold.
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties. Further exploration of their activity against a broader range of cancer cell lines and microbial strains is warranted. In vivo studies are essential to validate the preclinical efficacy and safety of the most promising candidates. The continued investigation of bromobenzyl urea analogs holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.
References
-
PubMed. (2011, August 1). Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Retrieved from [Link]
-
PubMed. (2023, July 15). Synthesis and characterization of a novel 68Ga-labeled p-bromobenzyl lysine-urea-ODAP PSMA inhibitor. Retrieved from [Link]
-
ACS Publications. (2025, February 14). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Retrieved from [Link]
-
Amanote Research. (2017, January 1). Synthesis and Biological Evaluation of. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Retrieved from [Link]
-
Amanote Research. (2021, January 1). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Retrieved from [Link]
-
MDPI. (2019, October 9). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]
-
PubMed. (2015, November 15). Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. Retrieved from [Link]
-
PubMed. (2023, December 20). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]
-
Chula Digital Collections. (2022, January 1). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Retrieved from [Link]
-
Ubaya Repository. (2022, October 6). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Retrieved from [Link]
-
Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]
-
Scilit. (2009, June 22). Design, Synthesis, and Bioactivity Study of Novel Benzoylpyridazyl Ureas. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Separation of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea and Its Process-Related Impurities
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental pillar of safety and efficacy. This guide provides an in-depth analysis of the chromatographic behavior of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea, a complex urea derivative, in relation to its potential process-related impurities. We will explore the logical basis for impurity formation, detail a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for their separation, and interpret the resulting retention time data. This document is designed to bridge the gap between theoretical chromatography and practical application, offering field-proven insights for researchers in analytical development and quality control.
Introduction: The Imperative of Purity
This compound is a molecule of interest within drug discovery programs, sharing structural motifs with compounds known for a range of biological activities.[1] As with any potential therapeutic agent, ensuring its purity is paramount. The presence of impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies worldwide mandate rigorous impurity profiling to ensure patient safety.[2]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high sensitivity and resolving power to separate the main compound from closely related structures.[3] This guide focuses on a proactive approach: predicting potential impurities based on the synthetic route and developing a stability-indicating HPLC method to resolve them effectively.
The Scientific Rationale: Predicting Potential Impurities
A robust analytical method is born from a deep understanding of the molecule's chemistry. The likely impurities in a batch of this compound are not random; they are predictable consequences of its synthesis and potential degradation pathways.
Synthetic Pathway and Process-Related Impurities
The synthesis of N,N'-substituted ureas can be achieved through various routes, often involving the reaction of an isocyanate with an amine or the use of coupling agents.[4] A plausible synthesis for our target compound involves the reaction between phenyl isocyanate and N-(4-bromobenzyl)-O-methylhydroxylamine .
Based on this, we can anticipate the following process-related impurities:
-
Impurity A: Phenyl Isocyanate: A highly reactive starting material. Due to its reactivity, it is unlikely to persist but its presence would indicate an incomplete reaction.
-
Impurity B: N-(4-bromobenzyl)-O-methylhydroxylamine: The other key starting material. Its presence indicates an incomplete reaction.
-
Impurity C: 4-Bromobenzyl Bromide: A potential precursor for the synthesis of Impurity B.[5]
-
Impurity D: Aniline: A potential degradation product of phenyl isocyanate or hydrolysis product of the final compound.
-
Impurity E: 1,3-Diphenylurea: A common by-product formed if phenyl isocyanate reacts with trace amounts of water and the resulting aniline reacts with another molecule of phenyl isocyanate.
Degradation Pathway Impurities
Urea compounds can be susceptible to degradation under stress conditions such as heat, acid, and base.[6][7] Forced degradation studies are intentionally performed to understand these pathways and ensure the analytical method can separate the resulting degradants.[6][7][8]
-
Impurity F: 4-Bromobenzoic Acid: Could form from oxidative cleavage or hydrolysis of the benzyl group.
-
Impurity G: 1-(4-Bromobenzyl)-3-phenylurea: Potential product of demethylation under acidic or thermal stress.
This predictive approach is the cornerstone of developing a "stability-indicating" method—one that can unequivocally separate the API from its known impurities and degradants.[8]
The Chromatographic Strategy: A Self-Validating System
Our goal is to develop a Reverse-Phase HPLC (RP-HPLC) method that separates compounds based on their polarity. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds with higher polarity will elute earlier, while more non-polar (lipophilic) compounds will be retained longer on the column.
Causality Behind Experimental Choices
-
Column: A C18 column is the workhorse of pharmaceutical analysis for its versatility and effectiveness in separating a wide range of molecules from non-polar to moderately polar.[2][9] Its octadecylsilane ligands provide a hydrophobic environment ideal for retaining our target compound and its impurities.
-
Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A gradient elution, where the concentration of the organic solvent is increased over time, is essential for separating compounds with a wide range of polarities and ensuring that late-eluting, highly retained impurities are effectively washed from the column.[10]
-
Acidic Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is critical.[2] It protonates residual silanols on the silica-based stationary phase, minimizing peak tailing for basic analytes.[9] It also ensures that acidic and basic compounds are in a single, consistent ionic form, leading to sharp, reproducible peaks.
-
Detector: A UV detector is chosen due to the presence of aromatic rings (phenyl and bromobenzyl) in the parent molecule and all predicted impurities. These chromophores absorb UV light strongly. A detection wavelength of 245-257 nm is a good starting point, as it provides a good response for phenylurea-type compounds.[11][12]
Experimental Protocol: A Step-by-Step Guide
This protocol describes a robust, generic gradient method that serves as an excellent starting point for the analysis of this compound.
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample at the same concentration as the standard solution using the diluent.
-
Spiked Sample (for method development): If standards for the impurities are available, prepare a solution of the main compound spiked with a small amount (e.g., 0.1%) of each impurity to confirm peak identity and resolution.
Diagram: Experimental Workflow
Caption: Logical map of potential impurities originating from synthesis or degradation of the API.
Conclusion: An Authoritative Framework for Quality
This guide has detailed a comprehensive strategy for the chromatographic analysis of this compound and its impurities. By grounding our analytical approach in the principles of synthetic chemistry and chromatographic theory, we have established a self-validating system for ensuring the purity of this API. The provided HPLC method is a robust starting point, designed for high resolution and specificity. Researchers and drug development professionals can adapt this framework to their specific needs, confident in the scientific integrity of the methodology. Ultimately, this rigorous analytical oversight is essential for the development of safe and effective medicines.
References
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC Europe. [Link]
-
Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. (2025). International Journal of Environmental Sciences. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. [Link]
-
Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine. (2005). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020). Molecules. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2020). BioPharm International. [Link]
-
Urea Analyzed by HPLC. (2012). MicroSolv Technology Corporation. [Link]
-
Study of the photodegradation of urea-type herbicides by capillary gas chromatography. (2025). ResearchGate. [Link]
-
Multiresidue HPLC methods for phenyl urea herbicides in water. (2000). Journal of AOAC International. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea (chlorbromuron). (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. (2021). Rasayan Journal of Chemistry. [Link]
Sources
- 1. 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea (chlorbromuron) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. biopharminternational.com [biopharminternational.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
